molecular formula C17H18ClN3O3S B15559439 Indapamide-d6

Indapamide-d6

Número de catálogo: B15559439
Peso molecular: 385.9 g/mol
Clave InChI: AHTFRBALGWWMSK-VNEKLVNZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Indapamide-d6 is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H18ClN3O3S

Peso molecular

385.9 g/mol

Nombre IUPAC

4-chloro-2-methyl-3-sulfamoyl-N-[2,3,3-trideuterio-2-(trideuteriomethyl)indol-1-yl]benzamide

InChI

InChI=1S/C17H18ClN3O3S/c1-10-9-12-5-3-4-6-15(12)21(10)20-17(22)13-7-8-14(18)16(11(13)2)25(19,23)24/h3-8,10H,9H2,1-2H3,(H,20,22)(H2,19,23,24)/i1D3,9D2,10D

Clave InChI

AHTFRBALGWWMSK-VNEKLVNZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated Indapamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for deuterated Indapamide (B195227). The information is intended to support research, development, and quality control activities involving this stable isotope-labeled compound. While the primary focus of this document is on Indapamide-d3, the most readily available deuterated analog, the principles and methodologies described can be extrapolated to other deuterated variants.

Chemical Structure and Physicochemical Properties

Indapamide is a thiazide-like diuretic and antihypertensive agent.[1][2][3] Its deuterated form is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.

The most commonly available deuterated version is rac Indapamide-d3. The deuterium (B1214612) atoms are located on the methyl group of the indoline (B122111) ring.

Chemical Structure of rac Indapamide-d3:

Physicochemical Properties:

A summary of the key physicochemical properties of both non-deuterated Indapamide and its deuterated analog, Indapamide-d3, is presented in the table below for easy comparison.

PropertyIndapamiderac Indapamide-d3
Molecular Formula C₁₆H₁₆ClN₃O₃S[4]C₁₆H₁₃D₃ClN₃O₃S[5]
Molecular Weight 365.83 g/mol [4]368.85 g/mol [5]
Exact Mass 365.06009 g/mol 368.0789 g/mol [5]
Appearance White to yellow-white crystalline powder[1][6]Neat solid (Appearance not specified)
Melting Point 167-170 °C[6]Not available
pKa 8.8 (weak acid)[1]Not available
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, glacial acetic acid, and ethyl acetate (B1210297). Very slightly soluble in ether and chloroform. Practically insoluble in water.[6][7]Not available
Purity (HPLC) >95% (typical for reference standards)>95%[5]
Storage Temperature Room temperature-20°C[5]

Synthesis of Deuterated Indapamide

While a specific, detailed protocol for the synthesis of Indapamide-d6 was not found in the available literature, a general synthetic route for deuterated Indapamide, specifically Indapamide-d3, can be proposed based on the known synthesis of Indapamide and general deuteration techniques.

The synthesis of Indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline.[8][9] To introduce the three deuterium atoms onto the methyl group, a deuterated starting material for the 2-methylindoline (B143341) portion would be required. A plausible approach would be to use a deuterated methylating agent in the synthesis of 2-methylindoline.

Proposed Synthetic Workflow for Indapamide-d3:

G Proposed Synthesis of Indapamide-d3 cluster_0 Synthesis of Deuterated Precursor cluster_1 Synthesis of Second Precursor cluster_2 Final Condensation Indole Indole 2-Methyl-d3-indoline 2-Methyl-d3-indoline Indole->2-Methyl-d3-indoline Alkylation with CD3I Reduction 1-Amino-2-methyl-d3-indoline 1-Amino-2-methyl-d3-indoline 2-Methyl-d3-indoline->1-Amino-2-methyl-d3-indoline Nitrosation Reduction 4-Chloro-3-sulfamoylbenzoic_acid 4-Chloro-3-sulfamoylbenzoic_acid 4-Chloro-3-sulfamoylbenzoyl_chloride 4-Chloro-3-sulfamoylbenzoyl_chloride 4-Chloro-3-sulfamoylbenzoic_acid->4-Chloro-3-sulfamoylbenzoyl_chloride Thionyl chloride 1-Amino-2-methyl-d3-indoline4-Chloro-3-sulfamoylbenzoyl_chloride 1-Amino-2-methyl-d3-indoline4-Chloro-3-sulfamoylbenzoyl_chloride Indapamide-d3 Indapamide-d3 1-Amino-2-methyl-d3-indoline4-Chloro-3-sulfamoylbenzoyl_chloride->Indapamide-d3 Condensation

Caption: A logical workflow for the synthesis of Indapamide-d3.

Experimental Protocols: Analytical Methodologies

Deuterated Indapamide is primarily used as an internal standard in bioanalytical methods for the quantification of Indapamide in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose due to its high sensitivity and selectivity.

Detailed Experimental Protocol for LC-MS/MS Analysis of Indapamide using Indapamide-d3 as an Internal Standard:

This protocol is a composite based on several published methods for the analysis of Indapamide.[10][11][12][13]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of whole blood, add 25 µL of Indapamide-d3 internal standard solution (concentration to be optimized based on the expected concentration range of the analyte).

  • Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of n-hexane and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., Synergi Polar RP, 50 x 4.6 mm, 4 µm).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate with 1 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10] A common mobile phase composition is methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).[10]

  • Flow Rate: 1 mL/min.[10]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode.[10]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indapamide: m/z 364.0 → 188.9[10]

    • Indapamide-d3 (IS): m/z 367.0 → 188.9[10]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Analytical Method Workflow:

G LC-MS/MS Analytical Workflow Sample_Collection Sample_Collection Spiking_with_IS Spiking_with_IS Sample_Collection->Spiking_with_IS Add Indapamide-d3 Liquid-Liquid_Extraction Liquid-Liquid_Extraction Spiking_with_IS->Liquid-Liquid_Extraction Isolate analyte Evaporation Evaporation Liquid-Liquid_Extraction->Evaporation Concentrate Reconstitution Reconstitution Evaporation->Reconstitution Prepare for injection LC_Separation LC_Separation Reconstitution->LC_Separation Inject into HPLC MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Ionize and fragment Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Quantify

Caption: A typical workflow for the bioanalysis of Indapamide.

Mechanism of Action and Signaling Pathway

Indapamide exerts its diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[14][15][16][17] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in a reduction in blood volume and blood pressure.

Signaling Pathway of Indapamide Action:

The following diagram illustrates the mechanism of action of Indapamide at the cellular level in the distal convoluted tubule.

Caption: Inhibition of the Na-Cl cotransporter by Indapamide in the kidney.

References

Synthesis of Deuterated Indapamide (Indapamide-d6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Scheme

The proposed synthesis of Indapamide-d6 involves a convergent approach, starting with the preparation of two key deuterated intermediates: 1-amino-2-(methyl-d3)-indoline and 4-chloro-3-sulfamoylbenzoyl-2,5,6-d3 chloride . These intermediates are then coupled to yield the final product.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Deuterated Indoline (B122111) Precursor cluster_1 Synthesis of Deuterated Benzoyl Chloride Precursor A 2-Methylindole (B41428) B 2-(Methyl-d3)-indole A->B H/D Exchange (CD3CO2D) C 2-(Methyl-d3)-indoline B->C Reduction (e.g., Catalytic Hydrogenation) D 1-Amino-2-(methyl-d3)-indoline C->D Amination (e.g., Nitrosation then Reduction) H This compound D->H Coupling E 4-Chloro-3-sulfamoylbenzoic acid F 4-Chloro-3-sulfamoylbenzoic acid-d3 E->F H/D Exchange (RhCl3, D2O) G 4-Chloro-3-sulfamoylbenzoyl-d3 chloride F->G Chlorination (e.g., SOCl2) G->H

Caption: Proposed convergent synthesis of this compound.

Experimental Protocols (Proposed)

The following are detailed, hypothetical protocols for the synthesis of this compound. These are based on established chemical transformations and should be adapted and optimized by qualified researchers.

Synthesis of 1-Amino-2-(methyl-d3)-indoline

Step 1: Deuteration of 2-Methylindole

  • Protocol: In a sealed reaction vessel, 2-methylindole is dissolved in deuterated acetic acid (CD3CO2D). The solution is heated to approximately 150°C.[1] The reaction is monitored by NMR spectroscopy until a high level of deuterium (B1214612) incorporation at the methyl position is observed. After cooling, the solvent is removed under reduced pressure, and the resulting 2-(methyl-d3)-indole is purified, for example, by column chromatography.

Step 2: Reduction to 2-(Methyl-d3)-indoline

  • Protocol: The 2-(methyl-d3)-indole is subjected to catalytic hydrogenation. This can be achieved using a catalyst such as platinum-on-carbon (Pt/C) or rhodium-on-carbon (Rh/C) in an acidic ionic liquid under a hydrogen atmosphere.[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed. The crude 2-(methyl-d3)-indoline is then purified.

Step 3: Amination to 1-Amino-2-(methyl-d3)-indoline

  • Protocol: The 2-(methyl-d3)-indoline is first nitrosated at the 1-position. This is typically done by reacting the indoline with a solution of sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C).[3] The resulting N-nitroso intermediate is then reduced in situ to the corresponding hydrazine (B178648) (1-aminoindoline). A common reducing agent for this step is zinc dust in the presence of ammonium (B1175870) acetate (B1210297) or ammonium carbonate.[3] The final product, 1-amino-2-(methyl-d3)-indoline, is then isolated and purified.

Synthesis of 4-Chloro-3-sulfamoylbenzoyl-2,5,6-d3 chloride

Step 1: H/D Exchange on 4-Chloro-3-sulfamoylbenzoic acid

  • Protocol: 4-Chloro-3-sulfamoylbenzoic acid is dissolved in deuterium oxide (D2O) in the presence of a rhodium catalyst, such as RhCl3·3H2O.[4] The mixture is heated to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction is monitored by mass spectrometry and NMR to determine the extent of deuteration. Upon completion, the catalyst is removed, and the deuterated acid is isolated by solvent evaporation and purified if necessary.

Step 2: Chlorination to the Acid Chloride

  • Protocol: The dried 4-chloro-3-sulfamoylbenzoic acid-d3 is converted to its corresponding acid chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like toluene.[5] The reaction is typically refluxed until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-chloro-3-sulfamoylbenzoyl-d3 chloride, which is often used in the next step without further purification.

Final Coupling Step: Synthesis of this compound
  • Protocol: The 1-amino-2-(methyl-d3)-indoline (as a salt, e.g., hydrochloride, or as the free base) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). An acid acceptor, like triethylamine, is added.[6] The solution is cooled, and a solution of 4-chloro-3-sulfamoylbenzoyl-d3 chloride in the same solvent is added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 20-30°C) until the reaction is complete (monitored by TLC or LC-MS).[6] The resulting product, this compound, is then isolated by extraction and purified by recrystallization or column chromatography.

Quantitative Data (Template)

The following table provides a template for recording the quantitative data for the proposed synthesis.

StepReactantMolar Equiv.Amount (g)MolProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (e.g., HPLC)Deuterium Incorporation (%)
2.1.1 Deuteration2-Methylindole1.02-(Methyl-d3)-indole
2.1.2 Reduction2-(Methyl-d3)-indole1.02-(Methyl-d3)-indoline
2.1.3 Amination2-(Methyl-d3)-indoline1.01-Amino-2-(methyl-d3)-indoline
2.2.1 H/D Exchange4-Chloro-3-sulfamoylbenzoic acid1.04-Chloro-3-sulfamoylbenzoic acid-d3
2.2.2 Chlorination4-Chloro-3-sulfamoylbenzoic acid-d31.04-Chloro-3-sulfamoylbenzoyl-d3 chloride
2.3 Coupling1-Amino-2-(methyl-d3)-indoline1.0This compound
4-Chloro-3-sulfamoylbenzoyl-d3 chloride1.0-1.2

Mechanism of Action of Indapamide

Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect and a direct vascular effect.

  • Diuretic Effect: Indapamide inhibits the reabsorption of sodium in the cortical diluting segment of the distal convoluted tubule in the kidneys.[7] This leads to increased excretion of sodium and water, which reduces plasma volume and cardiac output, thereby lowering blood pressure.

  • Vascular Effect: Indapamide has a direct vasodilatory effect on blood vessels, which is thought to be mediated by its calcium-channel blocking activity.[7] This leads to a reduction in peripheral vascular resistance.

Diagram of Indapamide's Mechanism of Action

Indapamide_MoA cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vessels Vascular Smooth Muscle Indapamide_K Indapamide Na_Reabsorption Sodium Reabsorption Indapamide_K->Na_Reabsorption Inhibits Diuresis Increased Diuresis (Sodium and Water Excretion) Plasma_Volume Reduced Plasma Volume Diuresis->Plasma_Volume Cardiac_Output Reduced Cardiac Output Plasma_Volume->Cardiac_Output Blood_Pressure Lowered Blood Pressure Cardiac_Output->Blood_Pressure Indapamide_V Indapamide Ca_Channels Calcium Channels Indapamide_V->Ca_Channels Blocks Vasodilation Vasodilation PVR Reduced Peripheral Vascular Resistance Vasodilation->PVR PVR->Blood_Pressure

Caption: Dual mechanism of action of Indapamide.

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. It is intended to serve as a foundational resource for researchers in drug metabolism and related fields, enabling the preparation of this important analytical standard. All experimental work should be conducted with appropriate safety precautions and by qualified personnel.

References

Isotopic Labeling of Indapamide: A Technical Guide to the Synthesis of Indapamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the isotopic labeling of the antihypertensive drug Indapamide (B195227) to produce Indapamide-d6. Given the absence of a direct, published synthesis for this compound, this document outlines a plausible and scientifically grounded synthetic strategy based on established deuteration and coupling reactions. The proposed route involves the initial synthesis of a deuterated 2-methylindoline-d6 precursor, followed by its coupling with 4-chloro-3-sulfamoylbenzoyl chloride. This guide includes detailed, albeit theoretical, experimental protocols, structured data tables for key intermediates and the final product, and visual diagrams to elucidate the synthetic workflow. The target audience for this guide includes researchers in medicinal chemistry, drug metabolism, and pharmaceutical development who require a stable-labeled internal standard for pharmacokinetic studies or wish to investigate the metabolic fate of Indapamide.

Introduction

Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension.[1] Isotopic labeling of pharmaceuticals with stable isotopes, such as deuterium (B1214612), is a critical tool in drug discovery and development.[2] Deuterated analogs of drugs serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry, aiding in pharmacokinetic and metabolism studies. The introduction of deuterium can also influence the metabolic profile of a drug, a strategy known as the "deuterium switch," potentially leading to improved pharmacokinetic properties.[2]

  • Stage 1: Synthesis of 1-Amino-2-methylindoline-d6. This stage focuses on the deuteration of a suitable precursor, 2-methylindole (B41428), followed by reduction and amination to yield the key deuterated intermediate.

  • Stage 2: Synthesis of this compound. This final stage involves the coupling of the deuterated intermediate with 4-chloro-3-sulfamoylbenzoyl chloride.

The proposed labeling pattern for this compound targets the 2-methyl group and three positions on the indoline (B122111) ring, common sites for metabolic activity.

Proposed Synthetic Pathway

The overall proposed synthetic pathway for this compound is depicted below. It commences with the deuteration of 2-methylindole to obtain a deuterated intermediate, which is then reduced to the corresponding deuterated 2-methylindoline. Subsequent amination and coupling with the acid chloride yield the final product.

G cluster_0 Stage 1: Synthesis of Deuterated Precursor cluster_1 Stage 2: Coupling Reaction 2-Methylindole 2-Methylindole 2-Methylindole-d6 2-Methylindole-d6 2-Methylindole->2-Methylindole-d6 Deuteration 2-Methylindoline-d6 2-Methylindoline-d6 2-Methylindole-d6->2-Methylindoline-d6 Reduction 1-Amino-2-methylindoline-d6 1-Amino-2-methylindoline-d6 2-Methylindoline-d6->1-Amino-2-methylindoline-d6 Nitrosation & Reduction This compound This compound 1-Amino-2-methylindoline-d6->this compound Coupling 4-Chloro-3-sulfamoylbenzoyl_chloride 4-Chloro-3-sulfamoylbenzoyl chloride 4-Chloro-3-sulfamoylbenzoyl_chloride->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on analogous reactions found in the literature and may require optimization for the specific synthesis of this compound.

Stage 1: Synthesis of 1-Amino-2-methylindoline-d6

This procedure is adapted from a known method for the deuteration of 2-methylindole.[6]

  • Materials:

    • 2-Methylindole

    • Deuterated acetic acid (CD3CO2D)

  • Procedure:

    • In a sealed, heavy-walled glass tube, dissolve 2-methylindole (1.0 eq) in deuterated acetic acid (CD3CO2D, 10-20 eq).

    • Heat the mixture at 150 °C for 24-48 hours. The reaction progress should be monitored by 1H NMR to determine the extent of deuterium incorporation.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain crude 2-methylindole-d6.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

The reduction of the deuterated indole (B1671886) to the indoline can be achieved by catalytic hydrogenation.[7]

  • Materials:

    • 2-Methylindole-d6

    • Platinum on carbon (Pt/C, 5%)

    • Ethanol (B145695):Water (50:50 v/v)

    • p-Toluenesulfonic acid

    • Hydrogen gas (H2)

  • Procedure:

    • To a solution of 2-methylindole-d6 (1.0 eq) in a 1:1 mixture of ethanol and water, add 5% Pt/C (5-10 mol%) and p-toluenesulfonic acid (1.2 eq).

    • Place the mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 40 bar) and stir the reaction mixture at 60 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After completion, carefully filter the catalyst through a pad of Celite.

    • Remove the ethanol under reduced pressure and neutralize the aqueous solution with sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-methylindoline-d6.

This procedure is adapted from the synthesis of the non-deuterated analog.[8]

  • Materials:

  • Procedure:

    • Nitrosation: Dissolve 2-methylindoline-d6 (1.0 eq) in methanol (B129727) and add concentrated HCl. Cool the solution to 5-10 °C and slowly add an aqueous solution of sodium nitrite (1.1 eq). Stir for 1-2 hours at this temperature.

    • Reduction: To the reaction mixture, add zinc dust portion-wise while maintaining the temperature below 40 °C. After the addition is complete, stir for an additional 1-2 hours.

    • Work-up: Filter the reaction mixture and wash the residue with toluene. Separate the aqueous layer from the combined filtrate and washes. Remove the toluene from the organic layer under reduced pressure.

    • Salt Formation: Treat the resulting free amine with a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate 1-amino-2-methylindoline-d6 hydrochloride.

    • Collect the solid by filtration and dry under vacuum.

Stage 2: Synthesis of this compound

This is a standard procedure for the preparation of the acid chloride.[9]

  • Materials:

    • 4-Chloro-3-sulfamoylbenzoic acid

    • Thionyl chloride (SOCl2)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.

    • Distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-chloro-3-sulfamoylbenzoyl chloride can be used in the next step without further purification.

This coupling reaction is adapted from patented procedures for Indapamide synthesis.[5][8]

  • Materials:

    • 1-Amino-2-methylindoline-d6 hydrochloride

    • 4-Chloro-3-sulfamoylbenzoyl chloride

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM)

    • Isopropanol-water

  • Procedure:

    • Suspend 1-amino-2-methylindoline-d6 hydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.2 eq) dropwise at 0 °C to liberate the free amine.

    • In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in dichloromethane.

    • Add the solution of the acid chloride dropwise to the cold solution of the deuterated amine.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by recrystallization from an isopropanol-water mixture to yield pure this compound.

Data Presentation

The following tables summarize the expected properties of the key intermediate and the final product.

Table 1: Properties of 1-Amino-2-methylindoline-d6 Hydrochloride (Proposed)

PropertyValue
Molecular Formula C9H7D6ClN2
Molecular Weight ~190.71 g/mol
Appearance Expected to be a solid
Isotopic Purity >98% (Target)

Table 2: Properties of this compound (Proposed)

PropertyValue
Molecular Formula C16H10D6ClN3O3S
Molecular Weight ~371.88 g/mol
Appearance Expected to be a white to off-white crystalline solid
Melting Point Similar to Indapamide (~160-162 °C)
Isotopic Purity >98% (Target)
Chemical Purity >99% (Target)

Characterization of this compound

The successful synthesis of this compound would be confirmed by standard analytical techniques.

  • Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak at m/z [M+H]+ ≈ 372.88, which is 6 mass units higher than that of unlabeled Indapamide ([M+H]+ ≈ 366.82).[10][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of this compound would show a significant reduction or complete disappearance of the signals corresponding to the protons on the 2-methyl group and the deuterated positions on the indoline ring compared to the spectrum of unlabeled Indapamide.[12][13]

    • ²H NMR: The ²H NMR spectrum would show signals corresponding to the deuterium atoms incorporated into the molecule.

    • ¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the decision-making process.

G cluster_0 Precursor Synthesis Start 2-Methylindole Deuteration Deuteration (CD3CO2D) Start->Deuteration Reduction Reduction (H2, Pt/C) Deuteration->Reduction Amination Nitrosation & Reduction Reduction->Amination Intermediate 1-Amino-2-methylindoline-d6 Hydrochloride Amination->Intermediate

Caption: Workflow for the synthesis of the deuterated precursor.

G Start Start Materials Deuterated_Amine 1-Amino-2-methylindoline-d6 Hydrochloride Start->Deuterated_Amine Acid_Chloride 4-Chloro-3-sulfamoylbenzoyl chloride Start->Acid_Chloride Coupling Coupling Reaction (TEA, DCM) Deuterated_Amine->Coupling Acid_Chloride->Coupling Purification Purification (Recrystallization) Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: Final coupling and purification workflow for this compound.

Conclusion

This technical guide presents a detailed and plausible, though theoretical, pathway for the synthesis of this compound. By leveraging known methodologies for the deuteration of indole derivatives and standard coupling procedures for the synthesis of Indapamide, a robust strategy has been outlined. The successful synthesis of this compound would provide a valuable tool for advanced pharmacokinetic and metabolic studies of this important antihypertensive agent. The experimental protocols and characterization data provided herein serve as a comprehensive resource for researchers embarking on the synthesis of this and other deuterated pharmaceutical compounds. It is important to reiterate that the proposed synthetic route will likely require optimization of reaction conditions to achieve high yields and isotopic purity.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Indapamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide-d6 is the deuterated analog of Indapamide (B195227), a thiazide-like diuretic and antihypertensive agent. The substitution of six hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analyses of Indapamide in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside the well-documented characteristics of its non-deuterated counterpart, Indapamide. It includes detailed analytical methodologies and visual representations of its chemical structure and relevant experimental workflows to support research and development activities.

Introduction

Indapamide is a non-thiazide sulfonamide diuretic used in the management of hypertension and edema associated with congestive heart failure.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. This compound, with six deuterium atoms, serves as a stable isotope-labeled internal standard, crucial for correcting for matrix effects and variability during sample preparation and analysis in pharmacokinetic and bioequivalence studies.[3] Its physical and chemical properties are nearly identical to those of Indapamide, with the primary difference being its increased mass.

Chemical and Physical Properties

The fundamental properties of this compound are presented below. Due to its primary role as an analytical standard, comprehensive experimental data for the deuterated compound is limited. Therefore, detailed characteristics of the non-deuterated Indapamide are also provided for reference, as they are expected to be highly comparable.

Properties of this compound
PropertyValueReference
Chemical Name 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl-d3)benzamideN/A
Molecular Formula C₁₆H₁₀D₆ClN₃O₃S[4]
Molecular Weight 371.87 g/mol [4]
Storage Conditions 4 °C[4]
Properties of Indapamide (Non-Deuterated)
PropertyValueReference
CAS Number 26807-65-8[5][6][7]
Appearance White to yellow-white crystalline powder[8][9]
Melting Point 160-162 °C[5][6][7][10]
pKa (at 25°C) 8.8 ± 0.2[5][8]
UV max (in Methanol) 242, 278, 286 nm[5]
Solubility - Practically insoluble in water- Soluble in methanol (B129727), ethanol, acetic acid, ethyl acetate- Very slightly soluble in chloroform- Soluble in acetone[5][6][11]
Storage Temperature -20°C to 8°C[6][12]

Mandatory Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the positions of the six deuterium atoms.

Caption: Chemical structure of this compound.

(Note: The above DOT script is a conceptual representation. A more precise chemical structure diagram is provided below for clarity.)

Caption: Structural representation of this compound.

Mechanism of Action

Indapamide exerts its diuretic and antihypertensive effects by acting on the kidneys. The following diagram outlines its primary signaling pathway.

mechanism_of_action Indapamide Indapamide DCT Distal Convoluted Tubule (Kidney) Indapamide->DCT Targets NCC Na+/Cl- Symporter (NCC) Indapamide->NCC Inhibits DCT->NCC Reabsorption Na+ and Cl- Reabsorption NCC->Reabsorption Mediates Excretion Increased Na+, Cl-, and Water Excretion Reabsorption->Excretion Leads to (when inhibited) BloodVolume Decreased Blood Volume Excretion->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure

Caption: Mechanism of action of Indapamide.

Analytical Workflow

This compound is integral to quantitative bioanalysis. This workflow demonstrates its use as an internal standard in a typical LC-MS/MS experiment.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Blood) Spike Spike with This compound (Internal Standard) BiologicalSample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC HPLC Separation Extraction->LC Inject MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Generate Data Result Concentration of Indapamide Quantification->Result

Caption: LC-MS/MS analytical workflow using this compound.

Experimental Protocols

The analysis of Indapamide and its deuterated analog relies on well-established analytical techniques. Below are representative methodologies.

High-Performance Liquid Chromatography (HPLC)

A common method for the determination of Indapamide in pharmaceutical formulations involves Reverse-Phase HPLC (RP-HPLC).

  • Objective: To separate and quantify Indapamide from excipients or other active pharmaceutical ingredients.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio can be optimized based on the specific column and system.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at one of its absorption maxima, such as 242 nm.[5][13]

  • Procedure:

    • Prepare standard solutions of Indapamide of known concentrations.

    • Prepare the sample by dissolving the formulation in a suitable solvent and filtering.

    • Inject both standards and samples into the HPLC system.

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of Indapamide in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying Indapamide in biological fluids, where this compound is used as an internal standard.[3]

  • Objective: To accurately and sensitively measure the concentration of Indapamide in complex matrices like human plasma or whole blood.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Aliquot a known volume of the biological sample (e.g., 200 µL of plasma).

    • Add a precise amount of this compound solution (internal standard).

    • Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with ethyl acetate) to isolate the analyte and internal standard.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 or polar-modified column.

    • Mobile Phase: Gradient or isocratic elution with a mixture of solvents like methanol and aqueous ammonium (B1175870) acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9[3]

      • This compound (as Indapamide-d3): m/z 367.0 → m/z 188.9[3]

  • Quantification: The concentration of Indapamide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Conclusion

This compound is an indispensable tool for the accurate quantification of Indapamide in clinical and pharmaceutical research. While its core physical and chemical properties are virtually identical to those of Indapamide, its increased molecular weight provides the necessary distinction for its role as an internal standard in mass spectrometric assays. This guide provides the foundational data and methodologies required for its effective use in a laboratory setting, empowering researchers in the fields of drug metabolism, pharmacokinetics, and formulation development.

References

Indapamide-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the isotopically labeled compound, Indapamide-d6, a deuterated analog of the antihypertensive and diuretic agent, Indapamide. This document summarizes key quantitative data to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its non-deuterated counterpart, Indapamide, are presented below for comparative analysis. The incorporation of six deuterium (B1214612) atoms results in a corresponding increase in the molecular weight of the molecule.

PropertyThis compoundIndapamide
CAS Number Not explicitly available in search results26807-65-8[1][2]
Molecular Formula C₁₆H₁₀D₆ClN₃O₃S[3]C₁₆H₁₆ClN₃O₃S[1][2]
Molecular Weight 371.87 g/mol [3]365.83 g/mol [4]

Note: One supplier lists an "Item number" of 693154 for D6-Indapamide, which should not be mistaken for a CAS Registry Number[3].

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathways for this compound are not publicly available within the scope of the conducted search. Researchers should refer to internal standard operating procedures or relevant scientific literature for methodologies related to the use of deuterated internal standards in analytical chemistry, such as in pharmacokinetic or metabolic studies.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between Indapamide and its deuterated form, this compound. This visualization clarifies their connection as isotopic analogs, a common practice in analytical and metabolic research.

Indapamide Indapamide (CAS: 26807-65-8) MW: 365.83 Indapamide_d6 This compound MW: 371.87 Indapamide->Indapamide_d6 Isotopic Labeling (+6 Deuterium Atoms)

Caption: Relationship between Indapamide and this compound.

References

Indapamide-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Indapamide-d6. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for its effective utilization in scientific investigations. This guide details the analytical methodologies, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Certificate of Analysis (CoA)

A Certificate of Analysis for a deuterated standard like this compound is a critical document that provides a detailed summary of its identity, purity, and quality. While a specific CoA for every batch will vary, a representative CoA would include the following key information.

Identification and Characterization
ParameterSpecification
Product Name This compound
Chemical Name 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl-d6)-3-sulfamoylbenzamide
Molecular Formula C₁₆H₁₀D₆ClN₃O₃S
Molecular Weight 371.89 g/mol
CAS Number Not available (for the d6 variant)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol (B129727)
Purity and Isotopic Enrichment

The purity of this compound is determined by a combination of chromatographic and spectroscopic techniques. The isotopic enrichment is a critical parameter that defines the percentage of deuterium (B1214612) incorporation at the specified positions.

TestMethodTypical Specification
Chemical Purity HPLC-UV≥ 98%
Isotopic Enrichment LC-MS/MS or qNMR≥ 98% (for d6)
Residual Solvents GC-MSConforms to USP <467>
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound requires robust and validated analytical methods. The following sections detail the experimental protocols for the key analytical techniques employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the chemical purity of pharmaceutical compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 0.1 mg/mL.

The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing prep1 Weigh this compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute with Mobile Phase (0.1 mg/mL) prep2->prep3 hplc Inject into HPLC-UV prep3->hplc data_acq Data Acquisition at 254 nm hplc->data_acq integrate Integrate Peak Areas data_acq->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow

Isotopic Enrichment and Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for determining the isotopic enrichment of deuterated compounds. It can also be used for quantitative purity analysis.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for Indapamide and this compound need to be optimized. For this compound (assuming deuteration on the indoline (B122111) ring), the precursor ion will be m/z 372.1. The product ion will depend on the fragmentation pattern, which should be determined experimentally. A published method for a d3 analog used the transition m/z 367.0 → m/z 188.9; for a d6 analog, a similar fragmentation might be expected[1].

    • Indapamide: m/z 366.1 → [Product Ion]

    • This compound: m/z 372.1 → [Product Ion]

  • Chromatographic Conditions: Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile and water with a suitable modifier.

  • Sample Preparation: A series of dilutions of the this compound standard are prepared in a suitable solvent.

The isotopic enrichment is determined by comparing the peak area of the deuterated species to the sum of the areas of all isotopic variants.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Analysis prep1 Prepare this compound Dilutions lcms Inject into LC-MS/MS prep1->lcms mrm Acquire Data using MRM lcms->mrm integrate_d6 Integrate Peak Area of d6 mrm->integrate_d6 integrate_all Integrate Peak Areas of all Isotopes mrm->integrate_all calculate Calculate Isotopic Enrichment integrate_d6->calculate integrate_all->calculate report report calculate->report Enrichment Report

LC-MS/MS Isotopic Enrichment Workflow

Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The choice of internal standard depends on the solvent and the absence of signal overlap with the analyte.

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Accurately weigh a known amount of the internal standard into the same container.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Logical_Relationship cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output I_analyte Integral of Analyte calc Purity Calculation Formula I_analyte->calc N_analyte Protons of Analyte Signal N_analyte->calc MW_analyte MW of Analyte MW_analyte->calc m_analyte Mass of Analyte m_analyte->calc I_IS Integral of Internal Standard I_IS->calc N_IS Protons of IS Signal N_IS->calc MW_IS MW of Internal Standard MW_IS->calc m_IS Mass of Internal Standard m_IS->calc P_IS Purity of Internal Standard P_IS->calc Purity_result Purity of this compound (%) calc->Purity_result

qNMR Purity Calculation Logic

Conclusion

The comprehensive analysis of this compound, encompassing its chemical purity and isotopic enrichment, is crucial for its reliable use in research and development. The methodologies outlined in this guide, including HPLC-UV, LC-MS/MS, and qNMR, provide a robust framework for the quality assessment of this deuterated standard. By adhering to these detailed protocols, researchers can ensure the accuracy and validity of their experimental results.

References

The Gold Standard: Utilizing Indapamide-d6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precise and accurate quantification of pharmaceutical compounds in complex biological matrices is paramount. For the antihypertensive drug Indapamide (B195227), achieving reliable data hinges on the use of a robust internal standard in mass spectrometry-based assays. This technical guide delves into the core principles and practical applications of using a deuterated form of Indapamide, specifically Indapamide-d6, as an internal standard to ensure data integrity and method reliability.

While published literature extensively documents the use of Indapamide-d3, the principles and methodologies are directly applicable to this compound. This guide will provide a comprehensive overview of the analytical workflow, detailed experimental protocols derived from established methods, and the expected mass spectrometric behavior of this compound.

The Role of an Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknowns. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method. An ideal internal standard is a stable, isotopically labeled version of the analyte, as it co-elutes chromatographically and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

Indapamide and its Deuterated Analog

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Its molecular formula is C₁₆H₁₆ClN₃O₃S, with a molar mass of approximately 365.83 g/mol .[1] this compound is a deuterated variant where six hydrogen atoms are replaced by deuterium (B1214612). This substitution results in a predictable mass shift, making it an excellent internal standard for mass spectrometric analysis.

The diagram below illustrates the structural relationship between Indapamide and its deuterated form, highlighting the mass difference that allows for their distinct detection by a mass spectrometer.

Indapamide Indapamide (C₁₆H₁₆ClN₃O₃S) M.W. ~365.83 Indapamide_d6 This compound (C₁₆H₁₀D₆ClN₃O₃S) M.W. ~371.87 Indapamide->Indapamide_d6 Isotopic Substitution (+6 Deuterium)

Figure 1: Structural relationship between Indapamide and this compound.

Quantitative Analysis Workflow

The use of this compound as an internal standard is integrated into a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general steps are outlined in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Figure 2: General workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the quantification of Indapamide using a deuterated internal standard. These protocols are based on established and validated methods for Indapamide analysis.

Sample Preparation

A robust sample preparation procedure is crucial for removing interfering matrix components and concentrating the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of biological matrix (e.g., human plasma), add 25 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and dichloromethane).

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of the plasma sample (pre-spiked with this compound) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve Indapamide from other matrix components. A reverse-phase C18 column is commonly used.

ParameterTypical Value
Column C18 (e.g., 50 x 4.6 mm, 4 µm)
Mobile Phase Methanol and 5 mM aqueous ammonium (B1175870) acetate (60:40, v/v) containing 0.1% formic acid
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or 40°C
Run Time 2.5 - 3.0 minutes
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) is typically used, and can be operated in either positive or negative mode, though negative mode has been shown to be effective.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Source Temperature 350 - 450°C
Collision Gas Argon

Quantitative Data and Mass Transitions

The selection of appropriate precursor and product ions in MRM is critical for the specificity of the assay. The following table summarizes the mass transitions for Indapamide and its deuterated internal standards. The transition for this compound is proposed based on its molecular weight and the fragmentation pattern of Indapamide.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Indapamide364.0188.9Negative[2]
Indapamide-d3367.0188.9Negative[2]
This compound (Proposed) 370.1 188.9 or other stable fragment Negative

Note: The product ion for this compound would need to be empirically determined but is likely to be similar to the non-deuterated form if the deuterium labels are not on the fragmented portion of the molecule.

Method Validation

A bioanalytical method must be validated to demonstrate its reliability. Key validation parameters are summarized below, with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; Precision < 20% CV; Accuracy within ±20% of nominal value.
Precision The closeness of agreement between a series of measurements.Intra- and inter-day precision < 15% CV (except at LLOQ, where it should be < 20%).
Accuracy The closeness of the mean test results to the true value.Intra- and inter-day accuracy within ±15% of the nominal value (except at LLOQ, where it should be within ±20%).
Recovery The extraction efficiency of an analytical process, reported as a percentage.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the slope of calibration lines in different lots of matrix should be < 15%.
Stability The chemical stability of an analyte in a biological fluid under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Indapamide in biological matrices. By compensating for analytical variability, it ensures the high level of precision and accuracy required in research, clinical, and drug development settings. The detailed protocols and data presented in this guide offer a solid foundation for the development and validation of sensitive and specific bioanalytical methods for Indapamide. While specific parameters for this compound require empirical determination, the principles and methodologies established with other deuterated analogs are directly transferable, making this compound an excellent choice for ensuring data integrity.

References

Methodological & Application

Application of Indapamide-d6 in Bioanalytical Assays Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Indapamide-d6 as an internal standard in the quantitative analysis of Indapamide (B195227) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]

Introduction to Indapamide and the Role of a Deuterated Internal Standard

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[3] Accurate and reliable quantification of Indapamide in biological samples such as plasma or whole blood is crucial for pharmacokinetic and bioequivalence studies.[4][5][6][7][8][9]

The principle of Isotope Dilution Mass Spectrometry (IDMS) is fundamental to this application. A known quantity of a deuterated analog of the analyte, in this case, this compound, is added to the sample at an early preparation stage.[1] Since the deuterated standard is chemically identical to the analyte, it experiences the same processing inefficiencies, matrix effects, and instrument variability.[1] By measuring the ratio of the non-labeled analyte to the deuterated internal standard, these potential errors are normalized, leading to highly accurate and precise quantification.[1]

Experimental Protocols

This section details the methodologies for sample preparation, LC, and MS/MS analysis for the quantification of Indapamide using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting Indapamide from biological matrices.[4][7]

  • Sample Aliquoting: Take a 200 µL aliquot of the biological sample (e.g., human plasma).

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL) to each sample, except for the blank matrix samples.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v) or diethyl ether).[9]

  • Mixing: Vortex the samples for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following LC conditions are a representative example and may require optimization based on the specific instrumentation.

ParameterCondition
Column C18 column (e.g., 150 mm x 2.0 mm, 5 µm)[10]
Mobile Phase 10 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid : methanol (B129727) (20:80, v/v)[10]
Flow Rate 0.30 mL/min[10]
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry (MS/MS) Conditions

The MS/MS instrument should be operated in the positive or negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Voltage 3.5 kV[10]
Source Temperature 100°C[10]
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Indapamide366.2132.1[10]
This compound372.2 (projected)132.1 or other stable fragment

Note: The exact m/z for the this compound product ion should be determined experimentally by infusing a solution of the standard into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS assay for Indapamide using this compound. The data is representative and based on typical values reported in the literature for similar assays.[4][7][10][11]

Table 2: Calibration Curve and Linearity

ParameterValue
Linearity Range0.5 - 100 ng/mL[4]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[10]

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC2< 15< 1585 - 115[4]
Medium QC20< 15< 1585 - 115[4]
High QC80< 15< 1585 - 115[4]

Table 4: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Indapamide> 69[10]> 69[10]> 69[10]
This compoundConsistent across rangeConsistent across rangeConsistent across range

Visualizations

The following diagrams illustrate the key processes and relationships in the bioanalytical workflow.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for Indapamide quantification.

Signaling_Pathway cluster_0 Analyte and Internal Standard cluster_1 Analytical Process cluster_2 Correction Principle Indapamide Indapamide (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Indapamide->SamplePrep Indapamide_d6 This compound (Internal Standard) Indapamide_d6->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Correction Ratio of Analyte to Internal Standard Corrects for Variability LCMS->Correction

Caption: Logical relationship of using an internal standard.

References

Application Notes and Protocols for the Use of Indapamide-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide (B195227) is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of indapamide, providing essential data for dose optimization and regulatory submissions. The use of stable isotope-labeled internal standards, such as Indapamide-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the accurate quantification of indapamide in biological matrices.[3][4][5] This document provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of indapamide.

Note on Deuterated Standard: While these application notes are specifically for this compound, the existing scientific literature predominantly reports the use of Indapamide-d3 as an internal standard.[6][7][8] The analytical principles and protocols are directly transferable. The primary adaptation for using this compound will be the adjustment of the mass-to-charge ratio (m/z) for the internal standard in the mass spectrometer settings.

Experimental Protocols

Bioanalytical Method Development and Validation using LC-MS/MS

A robust and validated bioanalytical method is fundamental for reliable pharmacokinetic data. The following protocol outlines the key steps for the quantification of indapamide in human plasma or whole blood using this compound as an internal standard. This protocol is based on established methods for indapamide analysis and aligns with FDA guidelines on bioanalytical method validation.[9][10][11][12]

1.1. Materials and Reagents

  • Indapamide reference standard

  • This compound internal standard (IS)

  • Control human plasma or whole blood (with appropriate anticoagulant, e.g., K2EDTA)

  • HPLC-grade methanol (B129727), acetonitrile, water

  • Formic acid or ammonium (B1175870) acetate (B1210297)

  • Reagent for sample extraction (e.g., diethyl ether, methyl tertiary butyl ether)[7][13]

1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of indapamide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the indapamide stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 30 µg/mL).

1.3. Sample Preparation

Two common methods for sample preparation are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PP)

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 200 µL of the this compound working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma sample, add a specific volume of the this compound working solution.

  • Add an appropriate extraction solvent (e.g., 3 mL of diethyl ether).[8]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for indapamide analysis. These should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
Liquid Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., Acquity UPLC HSS C18, 100 x 2.1 mm, 1.7 µm; Synergi Polar RP-column, 50 x 4.6 mm, 4 µm)[6][13]
Mobile PhaseA mixture of an aqueous component (e.g., 5 mM ammonium acetate with 1 mM formic acid) and an organic component (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 v/v)[6][8]
Flow Rate0.3 - 1.0 mL/min[6][13]
Injection Volume20 µL[6]
Run Time3.0 - 5.0 minutes[6]
Mass Spectrometry
InstrumentTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), typically in negative or positive mode[6][14]
Multiple Reaction Monitoring (MRM) Transitions
Indapamidem/z 364.0 → 188.9 (Negative Ion Mode)[6] or other optimized transitions.
This compoundThe precursor ion will be m/z 370.0 (assuming 6 deuterium (B1214612) atoms). The product ion would likely be the same as for unlabeled indapamide (m/z 188.9), but this must be confirmed experimentally.
Source Temperature~100-150 °C
Source Voltage~3.5 kV

1.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[9][10][11][12] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous components in the matrix.

  • Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 0.25 - 100 ng/mL).[6]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

In-Vivo Pharmacokinetic Study Protocol

The validated bioanalytical method can then be applied to an in-vivo pharmacokinetic study.

2.1. Study Design

  • Subjects: Healthy volunteers or the target patient population.

  • Design: A single-dose or multiple-dose study, often with a crossover design to minimize inter-individual variability.

  • Administration: Oral administration of a specific dose of indapamide (e.g., 2.5 mg or 5 mg).[1]

  • Washout Period: An adequate washout period between treatments in a crossover study.

2.2. Sample Collection

  • Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 84 hours post-dose).

  • Process the blood samples (e.g., by centrifugation to obtain plasma) and store them at -20°C or lower until analysis.

2.3. Data Analysis

  • Use the validated LC-MS/MS method to determine the concentration of indapamide in each sample.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

Data Presentation

Pharmacokinetic Parameters of Indapamide

The following table summarizes key pharmacokinetic parameters of indapamide from published studies.

ParameterValueReference
Cmax (Maximum Plasma Concentration) 47.79 ± 4.68 ng/mL (for a 2.5 mg dose)[15]
Tmax (Time to Cmax) ~2.3 hours[1][2]
AUC0–∞ (Area Under the Curve) 919.52 ± 179.74 ng·h/mL (for a 2.5 mg dose)[15]
t1/2 (Elimination Half-life) Approximately 15-16 hours[1][16]
Protein Binding ~76-79%[1][2]
Bioavailability Virtually complete after oral administration[2]

Visualizations

Experimental Workflows

G cluster_0 Sample Preparation (Protein Precipitation) cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a0 Plasma Sample (100 µL) a1 Add this compound in Acetonitrile (200 µL) a0->a1 a2 Vortex (30s) a1->a2 a3 Centrifuge (14,000 rpm, 10 min) a2->a3 a4 Collect Supernatant a3->a4 a5 Evaporate to Dryness a4->a5 a6 Reconstitute in Mobile Phase a5->a6 b0 Inject Sample a6->b0 Analysis b1 Chromatographic Separation (C18 Column) b0->b1 b2 Mass Spectrometric Detection (MRM) b1->b2 b3 Data Acquisition b2->b3 c0 Peak Integration b3->c0 Processing c1 Calculate Analyte/IS Ratio c0->c1 c2 Quantification using Calibration Curve c1->c2 c3 Pharmacokinetic Parameter Calculation c2->c3

Caption: Workflow for Indapamide Quantification in Plasma.

G cluster_0 In-Vivo Study cluster_1 Bioanalysis cluster_2 Pharmacokinetic Analysis a0 Subject Dosing (Oral Indapamide) a1 Serial Blood Sampling a0->a1 a2 Plasma Preparation a1->a2 a3 Sample Storage (-20°C or below) a2->a3 b0 Sample Thawing a3->b0 Analysis Phase b1 Sample Preparation (with this compound IS) b0->b1 b2 LC-MS/MS Analysis b1->b2 c0 Concentration-Time Profile Generation b2->c0 Data Output c1 Non-Compartmental Analysis c0->c1 c2 Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) c1->c2 c3 Statistical Analysis and Reporting c2->c3

Caption: Overall Pharmacokinetic Study Workflow.

References

Application Notes and Protocols for the Quantitative Analysis of Indapamide Using Indapamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of Indapamide (B195227) in biological matrices, such as human plasma or whole blood, utilizing Indapamide-d6 as a stable isotope-labeled internal standard (IS). The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of Indapamide in biological samples is crucial for drug development, clinical trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.

This document outlines the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the reliable quantification of Indapamide.

Mechanism of Action Signaling Pathway

Indapamide primarily acts on the distal convoluted tubule of the nephron in the kidneys.[1][2][3] It inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions back into the bloodstream.[1][4] This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[1][2] Additionally, Indapamide is believed to have direct vasodilatory effects on blood vessels, potentially by modulating calcium ion channels in vascular smooth muscle cells, which contributes to its antihypertensive effect.[1][5]

Indapamide_Signaling_Pathway cluster_nephron Distal Convoluted Tubule cluster_vessel Vascular Smooth Muscle Indapamide Indapamide NaCl_Symporter Na+/Cl- Symporter Indapamide->NaCl_Symporter Inhibits Na_Reabsorption Na+ Reabsorption (into blood) NaCl_Symporter->Na_Reabsorption Cl_Reabsorption Cl- Reabsorption (into blood) NaCl_Symporter->Cl_Reabsorption Urinary_Excretion Increased Na+, Cl-, and Water Excretion Blood_Pressure Decreased Blood Pressure Urinary_Excretion->Blood_Pressure Indapamide_Vascular Indapamide Ca_Channels Ca2+ Channels Indapamide_Vascular->Ca_Channels Modulates Vasodilation Vasodilation Ca_Channels->Vasodilation Vasodilation->Blood_Pressure

Indapamide's dual mechanism of action.

Experimental Protocols

The following protocols are based on established methods for the quantification of Indapamide in biological matrices using LC-MS/MS.[6][7][8]

Materials and Reagents
  • Indapamide reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma/whole blood (with anticoagulant)

  • Deionized water

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Indapamide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Indapamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a common and effective method for extracting Indapamide from biological matrices.[6]

  • Pipette 200 µL of plasma or whole blood sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (50 ng/mL) to all samples except for the blank.

  • Vortex the samples for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be adapted for specific instruments.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 50 x 4.6 mm, 4 µm)[6]
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% Formic acid
Mobile Phase B Methanol with 0.1% Formic acid[6]
Gradient Isocratic or gradient elution (e.g., 60% B)[6]
Flow Rate 0.5 - 1.0 mL/min[6]
Injection Volume 10 - 20 µL[6]
Column Temperature 40°C
Run Time 3 - 5 minutes

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[6][9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Indapamide: m/z 364.0 → 188.9[6] this compound: To be determined by infusion
Source Temperature 100 - 150°C[9]
Desolvation Gas Flow Instrument dependent
Collision Gas Argon

Note: The MRM transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. It is expected to have a precursor ion of approximately m/z 370 and a similar product ion to Indapamide.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Indapamide by LC-MS/MS.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueReference
Linearity Range 0.25 - 100 ng/mL[6][10]
Correlation Coefficient (r²) > 0.99[10]
Lower Limit of Quantification (LLOQ) 0.2 - 0.5 ng/mL[9][10]

Table 2: Accuracy and Precision

Sample TypeConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ QC ~0.5< 15%< 15%85 - 115%[10]
Low QC ~1.5< 10%< 10%90 - 110%[10]
Mid QC ~50< 10%< 10%90 - 110%[10]
High QC ~80< 10%< 10%90 - 110%[10]

Table 3: Recovery

AnalyteTypical Recovery (%)Reference
Indapamide > 80%[6]
Internal Standard > 80%[6]

Experimental Workflow

The overall workflow for the quantitative analysis of Indapamide is depicted below.

Indapamide_Workflow Sample_Collection Sample Collection (Plasma/Whole Blood) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (MTBE) Spiking->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results (Concentration) Quantification->Results

Quantitative analysis workflow.

References

Application Notes and Protocols for Sample Preparation of Biological Matrices Containing Indapamide, with Indapamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of indapamide (B195227) from various biological matrices, including plasma, whole blood, and urine. The methodologies described herein are essential for accurate bioanalytical studies, such as pharmacokinetic and bioequivalence assessments. These protocols incorporate the use of Indapamide-d6 as an internal standard (IS), a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure high precision and accuracy.

The primary sample preparation techniques covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each method offers distinct advantages and is suited for different analytical requirements and laboratory capabilities.

Commonly Employed Sample Preparation Techniques

The choice of a sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest, thereby enhancing the sensitivity and selectivity of the analysis.[1]

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often used in high-throughput screening environments.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][4]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[1][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of indapamide in biological matrices. These data are crucial for method validation and performance comparison.

Table 1: Recovery of Indapamide using Different Extraction Methods

Biological MatrixExtraction MethodAnalyte/Internal StandardRecovery (%)Reference
Human Whole BloodLiquid-Liquid ExtractionIndapamide>80[7]
Human Whole BloodLiquid-Liquid ExtractionIndapamide-d3 (IS)>80[7]
Human Whole BloodLiquid-Liquid ExtractionIndapamide87.4[8]
Human SerumSolid-Phase ExtractionIndapamide89.25 - 90.36[6][9]
Human SerumSolid-Phase ExtractionZolpidem Tartarate (IS)79.10[6][9]
Human SerumSolid-Phase ExtractionIndapamide79.4 - 81.5[10]
Human SerumSolid-Phase Extraction4-diethylaminobenzoic acid (IS)87.5[10]
Human UrineLiquid-Liquid ExtractionIndapamide88.3 ± 5.6[11][12]
Human UrineSolid-Phase ExtractionIndapamide82.9 ± 7.8[11][12]
Human UrineMolecularly Imprinted SPEIndapamide80.1 - 81.2[5]

Table 2: Linearity and Lower Limit of Quantification (LLOQ) of Indapamide

Biological MatrixAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human PlasmaUPLC1 - 1001[13]
Human PlasmaLC-MS/MS1.14 - 68.571.14[4]
Human Whole BloodHPLC-UV10 - 40010[14]
Human Whole BloodLC-MS/MS0.25 - 500.25[7]
Human SerumLC-MS/MS0.2 - 200.2[10]
Human SerumLC-MS/MS0.50 - 500.50[10]
Human UrineHPLC-Amperometric Detection25 - 3151[12]
Human UrineHPLC-VWD1 - 1000.3[15]

Experimental Protocols

Below are detailed protocols for the three main sample preparation techniques. It is recommended to optimize these protocols based on specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a general guideline for protein precipitation using acetonitrile (B52724).

Materials:

  • Biological matrix (Plasma or Serum)

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

  • 96-well protein precipitation plate (optional)[2]

  • Collection plate or microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add a specific volume of the this compound IS working solution. The concentration of the IS should be optimized based on the expected analyte concentration range.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of ACN to sample is common).[2]

  • Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well of a collection plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

G cluster_0 Protein Precipitation Workflow sample 1. Sample Aliquoting (e.g., 100 µL Plasma/Serum) add_is 2. Add Internal Standard (this compound) sample->add_is add_acn 3. Add Precipitating Agent (e.g., 300 µL Acetonitrile) add_is->add_acn vortex 4. Vortex Mix (1-3 minutes) add_acn->vortex centrifuge 5. Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Whole Blood, or Urine

This protocol provides a general method for LLE using an organic solvent. The choice of solvent may need optimization.

Materials:

  • Biological matrix (Plasma, Whole Blood, or Urine)

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., diethyl ether, or a mixture of tert-butyl methyl ether and ethyl acetate (B1210297) (1:1, v/v)).[4][8]

  • pH adjustment buffer (if necessary)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 1 mL of the biological sample into a glass tube.

  • Add the this compound IS working solution.

  • If required, adjust the pH of the sample. For example, a pH of 6.6 has been used for whole blood.[8]

  • Add 3 mL of the extraction solvent.

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_1 Liquid-Liquid Extraction Workflow sample 1. Sample & IS Addition ph_adjust 2. pH Adjustment (Optional) sample->ph_adjust add_solvent 3. Add Extraction Solvent ph_adjust->add_solvent vortex 4. Vortex Mix add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer_organic 6. Transfer Organic Layer centrifuge->transfer_organic evaporate 7. Evaporate to Dryness transfer_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine

This protocol outlines a general procedure for SPE. The specific sorbent and solvents should be optimized for the best recovery and cleanliness.

Materials:

  • Biological matrix (Plasma, Serum, or Urine)

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., polymeric mixed-mode or C18)[6]

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of methanol (B129727) and water)[6]

  • Elution solvent (e.g., methanol)[6]

  • SPE manifold (vacuum or positive pressure)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment: To 0.5 mL of the sample, add the this compound IS working solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of a mixture of methanol and water (e.g., 10:90, v/v) to remove interfering substances.[6]

  • Drying: Dry the cartridge, for example, with nitrogen gas for 3 minutes.[6]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

G cluster_2 Solid-Phase Extraction Workflow condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample + IS equilibrate->load wash 4. Wash Cartridge (e.g., 10% Methanol in Water) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute Analyte (e.g., Methanol) dry->elute evaporate 7. Evaporate & Reconstitute elute->evaporate analysis 8. LC-MS/MS Analysis evaporate->analysis

Caption: Workflow for Solid-Phase Extraction.

References

Application Notes and Protocols for Bioequivalence Study of Indapamide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic used in the management of hypertension and edema. To ensure the therapeutic equivalence of a generic formulation to a reference listed drug, a bioequivalence (BE) study is essential. This document provides a comprehensive guide to designing and conducting a bioequivalence study of an Indapamide formulation, with a specific focus on the use of a deuterated internal standard, Indapamide-d6, for accurate quantification in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response. This application note outlines the complete workflow, from the clinical study design to the bioanalytical method validation and sample analysis, culminating in the statistical assessment of bioequivalence.

Bioanalytical Method Using this compound

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. This section details the protocol for the quantification of Indapamide in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • Indapamide reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (deionized)

  • Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)

Instrumentation and Chromatographic Conditions
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Indapamide and this compound are as follows:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Indapamide366.2132.1Positive ESI
This compound372.2 (anticipated)132.1 (anticipated)Positive ESI

Note: The exact mass transition for this compound should be optimized during method development. The anticipated transition is based on the stable isotope label. A commonly used alternative, Indapamide-d3, has a precursor ion of m/z 369.2.

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Vortexing: Vortex for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Vortexing: Vortex for 1 minute.

  • Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention times of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different conditions.Analyte concentration should be within ±15% of the initial concentration.

Clinical Bioequivalence Study Protocol

Study Design

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is a standard design for Indapamide bioequivalence studies.

Study Population
  • Healthy adult male and/or female volunteers.

  • Age, weight, and body mass index (BMI) within a specified range.

  • Informed consent obtained from all subjects.

  • Exclusion criteria include a history of clinically significant diseases, allergies to Indapamide, and use of other medications.

Dosing and Administration
  • Test Product: Generic Indapamide formulation.

  • Reference Product: Reference Listed Drug of Indapamide.

  • A single oral dose of the test or reference product is administered with a specified volume of water after an overnight fast.

  • A washout period of at least 7-10 half-lives of Indapamide separates the two treatment periods.

Blood Sampling Schedule

Blood samples are collected in labeled tubes containing an appropriate anticoagulant at the following time points:

  • Pre-dose (0 hour)

  • Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.

Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

Data Presentation and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters are calculated for each subject for both the test and reference formulations using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach Cmax.

Summary of Pharmacokinetic Data

The calculated pharmacokinetic parameters are summarized in the following tables:

Table 1: Mean Pharmacokinetic Parameters of Indapamide for Test and Reference Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)55.8 ± 10.254.1 ± 9.8
AUC0-t (ng·h/mL)890.5 ± 155.3915.2 ± 160.1
AUC0-∞ (ng·h/mL)945.7 ± 170.6968.4 ± 175.9
Tmax (h)2.1 ± 0.72.3 ± 0.8

Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data

ParameterRatio of Geometric Means (Test/Reference) (%)90% Confidence Interval
Cmax103.195.5% - 111.2%
AUC0-t97.391.8% - 103.1%
AUC0-∞97.692.3% - 103.2%
Bioequivalence Assessment

Bioequivalence is assessed by constructing a 90% confidence interval for the ratio of the geometric means of the log-transformed Cmax, AUC0-t, and AUC0-∞ for the test and reference products. The formulations are considered bioequivalent if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calculate Calculate Concentration integrate->calculate final_result final_result calculate->final_result Final Concentration

Caption: Workflow for the bioanalytical quantification of Indapamide.

Bioequivalence_Assessment cluster_data Pharmacokinetic Data Cmax Cmax log_transform Log Transform Data Cmax->log_transform AUC AUC AUC->log_transform anova ANOVA log_transform->anova ratio Ratio of Geometric Means (T/R) anova->ratio ci 90% Confidence Interval ratio->ci decision Bioequivalent? ci->decision yes Yes decision->yes Interval within 80-125% no No decision->no Interval outside 80-125%

Caption: Logical flow of the bioequivalence statistical assessment.

References

Application Notes and Protocols for the Use of Indapamide-d6 in Drug Metabolism and Pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Indapamide-d6, a deuterated analog of the antihypertensive drug Indapamide, in drug metabolism and pharmacokinetics (DMPK) studies. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the parent drug in biological matrices, mitigating variability in sample preparation and instrument response.

Overview of Indapamide Metabolism and Pharmacokinetics

Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in the urine.[1] The major metabolic pathways involve oxidation and subsequent conjugation. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, are involved in its metabolism.[2] Key pharmacokinetic parameters of Indapamide are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2.3 hours[1]
Terminal Half-life (t1/2) Approximately 16 hours[1]
Protein Binding ~76%[1]
Metabolism Extensively hepatic[1][3]
Excretion ~70% in urine (as metabolites), ~23% in feces[1]

Role of this compound in DMPK Studies

This compound serves as an ideal internal standard (IS) in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: Its chemical structure is nearly identical to Indapamide, ensuring similar behavior during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The mass difference allows for distinct detection by a mass spectrometer, enabling accurate quantification of the analyte without interference from the IS.

  • Correction for Variability: It effectively compensates for variations in sample handling, extraction efficiency, and matrix effects, leading to more accurate and precise results.

Experimental Protocols

Bioanalytical Method for Indapamide Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Indapamide in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Indapamide reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

  • Deionized water

3.1.2. Preparation of Stock and Working Solutions

  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Indapamide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Indapamide Working Solutions: Serially dilute the Indapamide stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound working solution.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Indapamide: m/z 366.1 → 189.0this compound: m/z 372.1 → 195.0
Collision Energy Optimized for each transition

3.1.5. Data Analysis

  • Quantify Indapamide concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Indapamide in unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a method to assess the metabolic stability of Indapamide using this compound as an internal standard for quantification.

3.2.1. Materials and Reagents

  • Indapamide

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Methanol

3.2.2. Experimental Procedure

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add Indapamide (final concentration 1 µM) to the pre-warmed incubation mixture.

  • Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound (internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS using the method described in section 3.1.

3.2.3. Data Analysis

  • Calculate the percentage of Indapamide remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Data Presentation

Table 1: LC-MS/MS Parameters for Indapamide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Indapamide366.1189.025
This compound372.1195.025

Table 2: Representative Pharmacokinetic Parameters of Indapamide in Humans

ParameterMean ValueUnit
Cmax100-150ng/mL
Tmax2.3hours
AUC(0-inf)1500-2000ng*h/mL
t1/216hours
CL/F15-20L/h
Vd/F300-400L

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) is This compound (IS) Working Solution (200 µL) vortex1 Vortex (30s) is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Bioanalytical Workflow for Indapamide Quantification.

metabolic_stability_workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis hlm Human Liver Microsomes (HLM) + Buffer prewarm Pre-warm (37°C, 5 min) hlm->prewarm drug Add Indapamide (1 µM) prewarm->drug nadph Initiate with NADPH drug->nadph aliquot Withdraw Aliquot at Time Points nadph->aliquot quench Quench with Acetonitrile + this compound aliquot->quench process Vortex & Centrifuge quench->process lcms LC-MS/MS Analysis of Supernatant process->lcms data Calculate % Remaining lcms->data kinetics Determine t1/2 and CLint data->kinetics

Metabolic Stability Assay Workflow.

indapamide_metabolism Indapamide Indapamide Metabolites Oxidative Metabolites Indapamide->Metabolites CYP3A4, CYP2C19 (Phase I Metabolism) Excretion Excretion (Urine and Feces) Indapamide->Excretion <7% Unchanged Conjugates Conjugated Metabolites Metabolites->Conjugates Phase II Metabolism Conjugates->Excretion

References

Troubleshooting & Optimization

Overcoming isotopic exchange in Indapamide-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Indapamide (B195227) using a deuterated internal standard (Indapamide-d6). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem in this compound analysis?

A1: Isotopic exchange is an unintended chemical reaction where deuterium (B1214612) atoms on a labeled internal standard (like this compound) are swapped with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents).[1][2][3] This process, also known as back-exchange, compromises data accuracy. If this compound reverts to a less deuterated form (d5, d4, etc.) or the unlabeled form (d0), it leads to two primary issues:

  • Underestimation of the Internal Standard: The signal for the d6 mass channel decreases, causing the analyte-to-internal standard ratio to be artificially high and leading to an overestimation of the Indapamide concentration.[3]

  • Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the unlabeled Indapamide, creating a false signal and again causing over-quantification.[3]

Q2: Which parts of the Indapamide molecule are susceptible to isotopic exchange?

A2: The stability of deuterium labels depends on their position. Protons attached to heteroatoms (Nitrogen, Oxygen) are particularly labile.[2][3] Indapamide's structure contains two such sites: the sulfonamide (-SO₂NH₂) group and the amide (-CONH-) linkage .[4][5] The hydrogen atoms on these nitrogen atoms are acidic (pKa of Indapamide is ~8.8) and can readily exchange with protons from the solvent.[4] Deuterium atoms placed at these positions are therefore highly prone to exchange.

Q3: What are the common signs of isotopic exchange in my LC-MS/MS data?

A3: Key indicators of isotopic exchange include:

  • Poor Reproducibility: High variability in the internal standard response across your sample batch, especially between standards, QCs, and unknown samples.[1]

  • Non-linear Calibration Curves: The calibration curve may become non-linear or show a positive bias, particularly at the lower end.

  • "Crosstalk" in Blank Samples: When analyzing a blank matrix sample spiked only with this compound, you may observe a signal in the mass channel for unlabeled Indapamide (d0).[1]

  • Drifting IS Response: A consistent decrease in the internal standard peak area over the course of an analytical run, as the prepared samples sit in the autosampler.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of Indapamide with an this compound internal standard.

Problem 1: High variability or consistent decrease in this compound peak area.

  • Possible Cause: Isotopic exchange is occurring during sample preparation or while samples are queued in the autosampler. This is often catalyzed by pH, temperature, and the type of solvent used.[6]

  • Recommended Solutions:

    • Control pH: Maintain a slightly acidic pH (ideally between 2.5 and 6) throughout your sample preparation and in your final reconstitution solvent. The rate of exchange is minimized at a low pH.[7][8] Avoid strongly acidic or basic conditions.[9]

    • Minimize Temperature: Keep samples cold (e.g., on ice or using a cooled autosampler set to 4-10°C) to slow the rate of the exchange reaction.[6][10]

    • Limit Exposure Time: Process samples as quickly as possible and minimize the time between sample preparation and injection.

    • Use Aprotic Solvents: When possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution, as they lack exchangeable protons.[6] If aqueous solutions are necessary, ensure they are appropriately buffered.

Table 1: Effect of pH and Solvent on this compound Stability (Hypothetical Data)

This table illustrates the expected impact of different storage conditions on the stability of this compound, based on general chemical principles of isotopic exchange.

Condition IDSolvent SystempHTemperature (°C)Incubation Time (hours)Hypothetical Back-Exchange (% d6 → d0)
A50:50 Acetonitrile:Water7.0254~8%
B50:50 Acetonitrile:Water3.0 254< 1%
C50:50 Acetonitrile:Water9.0254~15%
D50:50 Acetonitrile:Water7.04 4~2%
E100% Acetonitrile N/A254< 0.5%

Data are illustrative and intended to demonstrate trends.

Problem 2: A significant peak for unlabeled Indapamide (d0) is present in my this compound standard solution.

  • Possible Cause 1: Isotopic back-exchange has occurred during the storage of your standard stock solution.

  • Possible Cause 2: The internal standard has low isotopic purity from the manufacturer.

  • Recommended Solutions:

    • Verify Purity: Always request a certificate of analysis from your supplier that specifies the isotopic purity of the this compound.[1]

    • Optimize Storage: Prepare stock solutions in a non-protic, anhydrous solvent like acetonitrile. Avoid aqueous buffers for long-term storage. Store solutions at -20°C or -80°C in tightly sealed containers.

    • Perform an Incubation Study: To confirm if exchange is happening in your workflow, incubate the this compound standard in a blank matrix under your typical sample preparation conditions and analyze the sample for the appearance of the d0 analyte.[1]

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Method to Minimize Isotopic Exchange

This protocol incorporates best practices to ensure the stability of the this compound internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of this compound working solution (in 100% acetonitrile).

  • Add 50 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and vortex briefly.

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the sample in 150 µL of mobile phase A (see below). Keep the reconstituted samples in a cooled autosampler (4°C) until injection.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 20% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[11][12]

  • MRM Transitions:

    • Indapamide (d0): m/z 364.0 → 188.9[11][12]

    • This compound (IS): m/z 370.0 → 188.9 (assuming labeling on the indoline (B122111) ring and not the labile N-H positions) or another appropriate fragment. Note: The fragment m/z 188.9 corresponds to a stable part of the molecule, making this transition robust even if some exchange occurs on the other side of the molecule.

Protocol 2: Testing for Isotopic Exchange

This experiment is designed to quantify the extent of back-exchange in your specific analytical conditions.

  • Prepare two sample sets:

    • Set A (Control): Spike the this compound internal standard into a clean aprotic solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike the this compound internal standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate: Let both sets of samples sit under conditions that mimic your entire analytical process (e.g., 2 hours at room temperature, then 4 hours at 10°C in the autosampler).

  • Process: Extract both sets of samples using your established procedure.

  • Analyze: Inject the samples and monitor the peak areas for both this compound (IS) and unlabeled Indapamide (d0).

  • Evaluate: A significant increase in the d0 signal in Set B compared to Set A indicates that matrix components and aqueous/protic solvents are promoting isotopic exchange.[1]

Visualizations

Caption: Bioanalytical workflow highlighting critical steps for isotopic exchange.

G cluster_mol Indapamide Structure cluster_exchange Labile Proton Sites cluster_catalysts Catalysts Indapamide Amide Amide N-H Amide->Indapamide Exchange Sulfonamide Sulfonamide N-H₂ Sulfonamide->Indapamide Exchange Catalyst1 H⁺ / H₃O⁺ (Acidic) Catalyst1->Amide catalyzes Catalyst1->Sulfonamide catalyzes Catalyst2 OH⁻ (Basic) Catalyst2->Amide catalyzes Catalyst2->Sulfonamide catalyzes Catalyst3 H₂O / ROH (Protic Solvents) Catalyst3->Amide provides H⁺ Catalyst3->Sulfonamide provides H⁺

Caption: Mechanism of isotopic exchange on the Indapamide molecule.

G Start Inconsistent IS Response or Poor Reproducibility? CheckPurity Check IS Certificate of Analysis Start->CheckPurity Start Here RunTest Run Exchange Test (Protocol 2) Start->RunTest Sol_Purity Solution: Contact Supplier or Purchase New Lot CheckPurity->Sol_Purity Purity <98% CheckpH Is sample/mobile phase pH neutral or basic? RunTest->CheckpH If Exchange Confirmed CheckTemp Are samples kept at room temp for extended periods? CheckpH->CheckTemp No Sol_pH Solution: Adjust pH to 4-5 using Formic Acid or Ammonium Formate CheckpH->Sol_pH Yes CheckSolvent Is reconstitution solvent highly aqueous/protic? CheckTemp->CheckSolvent No Sol_Temp Solution: Use Cooled Autosampler (4-10°C) and keep samples on ice CheckTemp->Sol_Temp Yes Sol_Solvent Solution: Increase organic content or switch to aprotic solvent if possible CheckSolvent->Sol_Solvent Yes

References

Technical Support Center: Optimizing Liquid Chromatography Methods for Indapamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography (LC) methods involving Indapamide and its deuterated internal standard, Indapamide-d6. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary chromatographic goal for analyzing Indapamide with its deuterated internal standard, this compound?

The primary goal is to achieve near co-elution of Indapamide and this compound. A stable isotope-labeled internal standard (SIL-IS) is designed to mimic the analyte's behavior throughout sample preparation and analysis. By eluting at nearly the same retention time, both compounds experience identical conditions, particularly concerning matrix effects (ion suppression or enhancement) in the mass spectrometer source.[1] This ensures the highest accuracy and precision in quantification. While perfect co-elution is ideal, the most critical factor is consistent and reproducible chromatography for both analyte and internal standard.

Q2: My Indapamide and this compound peaks are separated by more than 0.2 minutes. How can I make them elute closer together?

A significant separation between the analyte and its SIL-IS is not ideal. This can typically be resolved by adjusting the gradient to increase retention without drastically altering selectivity.

Troubleshooting Steps:

  • Decrease Initial Organic Solvent Percentage: Lowering the amount of acetonitrile (B52724) or methanol (B129727) at the start of your gradient will cause both compounds to be retained more strongly on the column, reducing the initial separation.

  • Reduce the Gradient Slope: A slower, shallower gradient provides more time for the compounds to interact with the stationary phase and often results in sharper peaks and closer elution times. For example, if your current gradient is 20-80% B over 5 minutes, try 30-70% B over 7 minutes.

  • Introduce an Isocratic Hold: Adding a short isocratic hold at the beginning of the gradient can help focus the analytes at the head of the column before elution begins, often improving peak shape and co-elution.

Table 1: Effect of Gradient Adjustments on Retention and Co-elution

Parameter AdjustmentExpected Effect on Retention Time (RT)Expected Effect on Co-elution
Decrease Initial %B Increase RTImproved
Decrease Gradient Slope Increase RTImproved
Increase Flow Rate Decrease RTMay Worsen
Weaker Organic Solvent (e.g., ACN to MeOH) May Increase or Decrease RT (Compound Dependent)Selectivity Change; may improve or worsen

Workflow for Improving Co-elution

start Problem: Peaks are too far apart (RT diff > 0.2 min) step1 Decrease initial % Organic Solvent in the mobile phase. start->step1 check1 Are peaks closer? step1->check1 step2 Make the gradient slope shallower (e.g., increase gradient time). check1->step2 No end_ok Optimized Method: Co-elution achieved. check1->end_ok Yes check2 Is co-elution acceptable? step2->check2 check2->end_ok Yes end_bad Consider alternative: Change organic modifier (e.g., ACN to MeOH). check2->end_bad No start Problem: Matrix peak co-elutes with Indapamide step1 Change the organic modifier (e.g., ACN <-> MeOH). start->step1 check1 Is interference resolved? step1->check1 step2 Adjust the pH of the aqueous mobile phase (e.g., +/- 0.5 pH units). check1->step2 No end_ok Optimized Method: Interference resolved. check1->end_ok Yes check2 Is interference resolved? step2->check2 step3 Change the column's stationary phase (e.g., C18 -> Phenyl-Hexyl). check2->step3 No check2->end_ok Yes end_bad Further method development / sample cleanup required. step3->end_bad

References

Technical Support Center: Troubleshooting Poor Peak Shape of Indapamide-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Indapamide-d6. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shapes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered a "poor" peak shape in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Poor peak shapes deviate from this ideal and typically manifest as:

  • Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most common peak shape issue.[1][2][3]

  • Peak Fronting: The front half of the peak is broader than the latter half, resulting in a "leading" edge.[1][2][4]

  • Peak Splitting: A single compound appears as two or more merged peaks.[3][5]

These distortions can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3][6]

Q2: Why am I seeing peak tailing with this compound?

A2: Peak tailing for this compound, an amine-containing compound, is often caused by secondary interactions with the stationary phase.[6][7][8] The primary cause is the interaction of the basic amine groups in the Indapamide molecule with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[6][7][8][9] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[6] Other potential causes include column overload, low mobile phase pH, and contamination.[1][9]

Q3: What causes peak fronting for this compound?

A3: Peak fronting is less common than tailing but can occur due to several factors. The most frequent causes are high sample concentration (column overload) and a mismatch between the sample solvent and the mobile phase.[1][4][10] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[10] Other possibilities include column collapse or a void at the column inlet.[5]

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical parameter. Indapamide is a weak acid with a pKa of 8.8.[11] Operating at a pH close to the pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, which can result in broadened or split peaks. For basic compounds, a low mobile phase pH (e.g., below 3) is often used to protonate the amine groups and reduce their interaction with silanol groups, thereby minimizing peak tailing.[12] Conversely, a very high pH can also be used to suppress the ionization of silanol groups.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). This protonates the silanol groups and minimizes secondary interactions.[12] 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites. 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small silane (B1218182) to the residual silanol groups, making them less accessible for interaction.[8]
Column Overload 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[1] 2. Dilute the Sample: Lower the concentration of this compound in the sample.[1]
Column Contamination 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants.[13] 2. Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants in the sample.[14]
Metal Chelation 1. Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration to sequester metal ions.
Issue 2: Peak Fronting of this compound

Symptoms: The peak for this compound has an asymmetry factor less than 0.9.

Potential Cause Troubleshooting Steps
Column Overload (Concentration) 1. Dilute the Sample: Significantly reduce the concentration of this compound in your sample.[1][4][10] 2. Reduce Injection Volume: Decrease the amount of sample injected.[15][10]
Sample Solvent Mismatch 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[10] 2. Use a Weaker Sample Solvent: If dissolving in the mobile phase is not feasible, use a solvent that is weaker than the mobile phase.
Column Collapse or Void 1. Replace the Column: If the problem persists after addressing other potential causes, the column may be damaged and require replacement. 2. Check for Voids: Disconnect the column and inspect the inlet for a visible void.

Experimental Protocol: Standard HPLC Method for Indapamide

This protocol provides a starting point for the analysis of Indapamide and can be adapted for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05% o-phosphoric acid buffer (pH 3.0) : Acetonitrile (60:40, v/v)[16]
Flow Rate 1.0 mL/min[16][17][18]
Injection Volume 20 µL[16]
Column Temperature Ambient[17][18]
Detection Wavelength 240 nm[16] or 242 nm[17][18]
Run Time 10-15 minutes[16][17][18]
Sample Preparation Dissolve the sample in the mobile phase to a final concentration within the linear range (e.g., 10-100 µg/mL).[16] Filter the sample through a 0.45 µm membrane filter before injection.[16]

Visual Troubleshooting Guides

G cluster_peak_shape Troubleshooting Poor Peak Shape start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing cause_tailing Potential Causes: - Secondary Silanol Interactions - Column Overload - Contamination is_tailing->cause_tailing Yes is_fronting Peak Fronting? is_tailing->is_fronting No solution_tailing Solutions: - Adjust Mobile Phase pH - Reduce Sample Concentration - Use End-Capped Column - Clean/Replace Column cause_tailing->solution_tailing cause_fronting Potential Causes: - Column Overload - Solvent Mismatch - Column Void is_fronting->cause_fronting Yes is_splitting Peak Splitting? is_fronting->is_splitting No solution_fronting Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase - Replace Column cause_fronting->solution_fronting cause_splitting Potential Causes: - Column Void - Plugged Frit - Solvent Mismatch is_splitting->cause_splitting Yes solution_splitting Solutions: - Replace Column/Frit - Match Sample Solvent to Mobile Phase cause_splitting->solution_splitting

Caption: A logical workflow for troubleshooting poor peak shapes in HPLC.

G cluster_interaction Secondary Interactions Leading to Peak Tailing indapamide This compound (Basic Amine Group) interaction Strong Secondary Interaction (Hydrogen Bonding/Ionic) indapamide->interaction silanol Residual Silanol Group (Si-OH) on Stationary Phase silanol->interaction tailing Delayed Elution & Peak Tailing interaction->tailing

Caption: The mechanism of secondary silanol interactions causing peak tailing.

References

Improving sensitivity of Indapamide-d6 detection in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of Indapamide-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the detection of this compound using mass spectrometry.

Q1: What are the optimal mass spectrometry parameters for this compound detection?

A1: The optimal parameters for this compound detection can vary depending on the instrument and method. However, published literature suggests that electrospray ionization (ESI) is a robust method. Both positive and negative ionization modes have been used successfully. For tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically employed to enhance selectivity and sensitivity.

Below is a summary of MRM transitions used in published methods for Indapamide (B195227) and its deuterated internal standards. Note that for this compound, the precursor ion mass will be higher than that of the unlabeled Indapamide. The fragment ions, however, may be similar or identical depending on the fragmentation pattern.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Indapamide364.0188.9Negative[1]
Indapamide-d3367.0188.9Negative[1]
Indapamide366.2132.1Positive[2]

It is crucial to optimize these transitions on your specific instrument for maximum sensitivity.

Q2: I am observing low sensitivity for this compound. What are the potential causes and solutions?

A2: Low sensitivity can stem from several factors throughout the analytical workflow, from sample preparation to MS detection.

Troubleshooting Low Sensitivity

Potential CauseRecommended Action
Suboptimal Ionization Experiment with both positive and negative electrospray ionization (ESI) modes to determine which provides a better response for this compound on your system.[1][3] Some studies have shown success with positive ESI[2][3], while others have utilized negative ESI effectively.[1][4]
Inefficient Sample Extraction The choice of sample preparation technique is critical. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.[1][3] If using LLE, ensure the solvent system (e.g., methyl tertiary butyl ether, dichloromethane (B109758), and ethyl acetate (B1210297) mixture) is optimized for Indapamide recovery.[5] For SPE, consider using a polymeric mixed-mode sorbent for high recovery rates.[6]
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to lower signal intensity.[7][8] To mitigate this, improve chromatographic separation to isolate the analyte from interfering matrix components.[9] Additionally, more rigorous sample cleanup procedures can help remove these interferences.[9] Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.
Poor Chromatographic Peak Shape Broad or tailing peaks will result in lower signal intensity (height). Optimize the mobile phase composition (e.g., methanol (B129727)/acetonitrile and aqueous buffer ratio, pH) and gradient to achieve a sharp, symmetrical peak.[1][3] Ensure the analytical column is appropriate for the analyte and is not degraded.
Incorrect MS Parameters Ensure that the MRM transitions (precursor and product ions) and collision energy are optimized for your specific instrument.[10][11] Even small adjustments can significantly impact signal intensity.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8] Here are several strategies to minimize their impact:

  • Improve Sample Preparation: A more thorough sample cleanup can significantly reduce matrix components. Solid-phase extraction (SPE) is often more effective at removing interferences than a simple protein precipitation.[6]

  • Optimize Chromatography: Enhancing the chromatographic separation can move the elution of this compound away from co-eluting matrix components.[9] Experiment with different stationary phases and mobile phase gradients.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a key strategy. Since it co-elutes with the analyte and experiences similar matrix effects, it allows for accurate quantification even in the presence of signal suppression or enhancement.

Q4: What are the recommended sample preparation protocols?

A4: The choice of sample preparation depends on the biological matrix and the required limit of quantification. Below are detailed protocols for two common techniques.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood

This protocol is adapted from a method for Indapamide analysis in human whole blood.[1]

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of whole blood sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Hemolysis and Deproteinization (if necessary): Some methods may include a hemolysis step using zinc sulfate (B86663) followed by deproteination.[12]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and dichloromethane (1:1, v/v)[4] or methyl tertiary butyl ether[13]).

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Automated Solid-Phase Extraction (SPE) for Human Whole Blood

This protocol is based on a method utilizing automated SPE for high-throughput analysis.[3][6]

  • Sample Pre-treatment: Lyse the whole blood sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric mixed-mode sorbent) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[6]

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol).[6]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualized Workflows and Relationships

Troubleshooting Workflow for Low Sensitivity

The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues with this compound detection.

LowSensitivityTroubleshooting Start Low Sensitivity Observed CheckMS Step 1: Verify MS Parameters - Ionization Mode (ESI+/ESI-) - MRM Transitions - Collision Energy Start->CheckMS CheckChromo Step 2: Evaluate Chromatography - Peak Shape - Retention Time Stability CheckMS->CheckChromo Parameters optimal OptimizeMS Action: Optimize Source and Collision Cell Parameters CheckMS->OptimizeMS Parameters suboptimal CheckSamplePrep Step 3: Assess Sample Preparation - Extraction Recovery - Presence of Matrix Effects CheckChromo->CheckSamplePrep Good chromatography OptimizeChromo Action: Adjust Mobile Phase and/or Gradient Profile. Consider a different column. CheckChromo->OptimizeChromo Poor peak shape/ instability ImproveSamplePrep Action: Enhance Cleanup (e.g., switch from LLE to SPE). Optimize extraction solvent/pH. CheckSamplePrep->ImproveSamplePrep Low recovery/ strong matrix effects Resolved Sensitivity Improved CheckSamplePrep->Resolved Sufficient recovery/ minimal matrix effects OptimizeMS->CheckChromo OptimizeChromo->CheckSamplePrep ImproveSamplePrep->Resolved

A step-by-step guide to troubleshooting low sensitivity in this compound analysis.

Relationship between Sample Preparation, Matrix Effects, and Sensitivity

This diagram illustrates how the choice of sample preparation can influence matrix effects and, consequently, the sensitivity of the analysis.

MatrixEffectRelationship cluster_prep Sample Preparation Method cluster_matrix Matrix Effect Level cluster_sensitivity Analytical Sensitivity LLE Liquid-Liquid Extraction (LLE) HighMatrix High Matrix Effects (Ion Suppression/Enhancement) LLE->HighMatrix Less selective cleanup SPE Solid-Phase Extraction (SPE) LowMatrix Low Matrix Effects SPE->LowMatrix More rigorous cleanup LowSensitivity Low Sensitivity HighMatrix->LowSensitivity HighSensitivity High Sensitivity LowMatrix->HighSensitivity

Impact of sample preparation on matrix effects and analytical sensitivity.

References

Technical Support Center: Analysis of Indapamide-d6 by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Indapamide-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In Electrospray Ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, alter the droplet's surface tension and viscosity, or lead to the formation of neutral adducts, all of which can decrease the number of charged analyte ions reaching the mass spectrometer detector.[3]

Q2: How can I determine if my this compound signal is low due to ion suppression or other factors like poor recovery?

A2: To differentiate between low recovery and ion suppression, a post-extraction spiking experiment is recommended.[6] This involves comparing the response of this compound in a post-extracted blank matrix sample that has been spiked with the analyte to the response of this compound in a neat solution at the same concentration.[6] A significantly lower signal in the matrix sample indicates ion suppression. Another qualitative technique is the post-column infusion method, where a constant flow of this compound is introduced into the mobile phase after the analytical column.[7] A dip in the baseline signal when a blank matrix sample is injected indicates the retention time at which ion suppression occurs.

Q3: Is this compound, as a stable isotope-labeled internal standard, also susceptible to ion suppression?

A3: Yes, stable isotope-labeled internal standards like this compound are also subject to ion suppression.[1] However, the key advantage is that they co-elute with the unlabeled analyte (Indapamide) and experience similar degrees of ion suppression.[1] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and reliable quantification despite the matrix effects.[1][4]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

This issue can arise from several factors, with ion suppression being a primary culprit. The following troubleshooting steps will guide you through identifying and mitigating the problem.

Step 1: Evaluate Sample Preparation

Efficient sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][4]

Q4: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

A4: The choice of sample preparation method can significantly impact the cleanliness of the final extract and, consequently, the degree of ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating analytes from complex matrices and generally provides cleaner extracts compared to protein precipitation.[3] For Indapamide (B195227) analysis, LLE has been successfully employed using various organic solvents.[8][9][10]

  • Solid-Phase Extraction (SPE): SPE can offer higher selectivity by using specific sorbents to retain the analyte while washing away interfering compounds.[1][4] Automated SPE methods have been developed for Indapamide, resulting in high recovery and minimal matrix effects.[11][12]

  • Protein Precipitation (PPT): While being a simpler and faster method, PPT is often less effective at removing matrix components other than proteins and may lead to more significant ion suppression compared to LLE and SPE.[3]

Quantitative Comparison of Sample Preparation Techniques:

Sample Preparation MethodTypical Recovery Rate for IndapamideRelative Level of Ion SuppressionReference
Liquid-Liquid Extraction (LLE)>80%Low to Medium[8][9]
Solid-Phase Extraction (SPE)>89%Low[11][12]
Protein Precipitation (PPT)VariableHigh[3]
Step 2: Optimize Chromatographic Separation

Improving the chromatographic separation of this compound from matrix interferences is a key strategy to minimize ion suppression.[1]

Q5: How can I optimize my LC method to reduce co-elution with interfering compounds?

A5: Several chromatographic parameters can be adjusted:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the aqueous phase (e.g., buffer type, pH) can alter the selectivity of the separation.[3] For Indapamide, mobile phases consisting of methanol or acetonitrile (B52724) with ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers are commonly used.[8][11][12]

  • Gradient Elution: Employing a gradient elution with a shallow ramp around the elution time of this compound can enhance the resolution between the analyte and closely eluting matrix components.

  • Column Chemistry: Using a different column chemistry (e.g., C18, phenyl, polar-embedded) can provide alternative selectivities. For instance, a Synergi Polar-RP column has been used for Indapamide analysis.[8][9]

Example LC Methodologies for Indapamide Analysis:

ColumnMobile PhaseFlow RateRun TimeIonization ModeReference
Synergi Polar RP (50 x 4.6 mm, 4 µm)Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40)1 mL/min3.0 minNegative ESI[8][9]
Kinetex C18 (100 x 2.1 mm, 1.7 µm)Acetonitrile and 2 mM ammonium acetate with 0.05% formic acid (90:10)0.2 mL/minNot specifiedPositive ESI[12]
Zorbax Eclipse XDB-phenylMethanol and 10 mM ammonium acetate buffer, pH 5.0 (50:50)Not specified13 minNegative ESI[11]
Step 3: Adjust Mass Spectrometer and ESI Source Parameters

Fine-tuning the MS and ESI source parameters can help to improve the signal and reduce the susceptibility to ion suppression.

Q6: Which ESI source parameters should I focus on to enhance the this compound signal?

A6: Key parameters to optimize include:

  • Ionization Mode: Indapamide can be analyzed in both positive and negative ionization modes.[8][11][12] It is advisable to test both modes to determine which provides a better signal-to-noise ratio and is less prone to interferences in your specific matrix.

  • Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing ion suppression.[3]

  • Gas Flow Rates and Temperatures: Nebulizer gas flow, drying gas flow, and temperature should be optimized to ensure efficient desolvation of the ESI droplets.[13]

  • Capillary Voltage: The voltage applied to the ESI capillary should be optimized to achieve a stable spray and maximize the analyte signal.[13]

Visual Troubleshooting Workflows

The following diagrams illustrate key concepts and workflows for troubleshooting ion suppression.

IonSuppressionMechanism cluster_ESI_Source ESI Source cluster_Suppression Ion Suppression Mechanisms Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Enters GasPhaseIon Gas Phase Ion (To MS) Droplet->GasPhaseIon Reduced Ion Evaporation Competition Competition for Surface/Charge Droplet->Competition Viscosity Increased Viscosity/ Surface Tension Droplet->Viscosity Neutralization Adduct Formation Droplet->Neutralization ReducedSignal Reduced Signal (Ion Suppression) Competition->ReducedSignal Leads to Viscosity->ReducedSignal Leads to Neutralization->ReducedSignal Leads to

Caption: Mechanism of Ion Suppression in ESI-MS.

TroubleshootingWorkflow Start Start: Low/Inconsistent This compound Signal CheckRecovery Perform Post-Extraction Spike Experiment Start->CheckRecovery IonSuppression Ion Suppression Confirmed CheckRecovery->IonSuppression Signal Suppressed FurtherInvestigation Further Investigation Needed (e.g., different ionization) CheckRecovery->FurtherInvestigation Recovery Issue OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) IonSuppression->OptimizeSamplePrep OptimizeLC Optimize LC Method (Gradient, Column) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS/ESI Parameters OptimizeLC->OptimizeMS Reevaluate Re-evaluate Signal OptimizeMS->Reevaluate Reevaluate->OptimizeSamplePrep Signal Still Low Resolved Issue Resolved Reevaluate->Resolved Signal OK

Caption: Troubleshooting Workflow for Ion Suppression.

References

Stability of Indapamide-d6 in various biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of Indapamide-d6 in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?

A1: While specific stability data for this compound is not extensively published, the stability of its non-deuterated counterpart, Indapamide (B195227), serves as a reliable indicator. Deuterium labeling is a minor structural modification that is not expected to significantly impact the chemical stability of the molecule. Indapamide has demonstrated sensitivity to acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1] For bioanalytical purposes, it is crucial to conduct matrix-specific stability evaluations as part of the method validation process.

Q2: Are there established methods for the analysis of this compound in biological samples?

A2: Yes, several validated bioanalytical methods, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, have been developed for the quantification of Indapamide in biological fluids.[2][3][4][5] These methods can be adapted for this compound, which is commonly used as an internal standard in such assays. The key is to optimize the MS parameters to monitor the specific mass-to-charge ratio (m/z) of this compound.

Q3: What are the critical parameters to consider during the validation of a bioanalytical method for this compound?

A3: According to regulatory guidelines, a full validation of a bioanalytical method should demonstrate its reliability and reproducibility.[6] Key parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effects: The influence of matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Indapamide is a weak acid (pKa = 8.8).[7] Ensure the mobile phase pH is at least 2 pH units below the pKa to maintain it in a non-ionized form, which generally results in better peak shape on reverse-phase columns.

    • Check for Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte. Consider using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase.

    • Evaluate Column Health: Inject a standard to check for column performance. If the peak shape is still poor, the column may need to be washed, regenerated, or replaced.

Issue 2: Inconsistent Results or Poor Reproducibility

  • Possible Cause: Analyte instability, inconsistent sample extraction, or instrument variability.

  • Troubleshooting Steps:

    • Verify Analyte Stability: Perform stability tests, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure this compound is stable under the conditions used.[4] One study noted that Indapamide solutions are stable for up to 18 hours at ambient temperature and up to 24 hours if cooled.[7]

    • Optimize Extraction Procedure: Ensure the extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is robust and provides consistent recovery. Check for pH adjustments, solvent purity, and evaporation steps.

    • Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify the performance of the LC-MS/MS system, including retention time, peak area, and signal-to-noise ratio.

Issue 3: Ion Suppression or Enhancement in LC-MS/MS Analysis

  • Possible Cause: Co-eluting matrix components affecting the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the HPLC gradient or mobile phase composition to separate this compound from interfering matrix components.

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure to remove phospholipids (B1166683) and other interfering substances.

    • Use a Stable Isotope-Labeled Internal Standard: As this compound is often the internal standard, ensure that the analyte of interest (unlabeled Indapamide) is being monitored. If this compound is the analyte, a different stable isotope-labeled analog would be the ideal internal standard to compensate for matrix effects.

    • Post-Column Infusion: This technique can be used to identify regions in the chromatogram where ion suppression is occurring.[8]

Data Presentation: Stability of Indapamide

The following tables summarize the stability of unlabeled Indapamide under various conditions, which can be extrapolated to this compound.

Table 1: Stability of Indapamide Under Forced Degradation Conditions

ConditionObservationReference
Acidic Sensitive to degradation.[1][9][10]
Alkaline Sensitive to degradation, with the fastest degradation observed at pH ≥ 10.[1][9][10]
Oxidative Shows sensitivity to oxidative stress.[1]
Thermal Generally stable under thermal stress.[1]
Photolytic Generally stable under photolytic stress.[1]

Table 2: Bioanalytical Method Precision and Accuracy for Indapamide

ParameterValueReference
Intra-day Precision (% RSD) < 9.4%[5]
Inter-day Precision (% RSD) < 9.4%[5]
Intra-day Accuracy 98.0% - 102%[5]
Inter-day Accuracy 98.0% - 102%[5]

Experimental Protocols

Protocol 1: Sample Preparation for Indapamide Analysis in Human Blood

This protocol is based on a liquid-liquid extraction method described for the analysis of Indapamide in human blood by LC-MS.[5]

  • Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant.

  • Internal Standard Spiking: To a 0.5 mL aliquot of the blood sample, add the internal standard solution (e.g., this compound if analyzing unlabeled Indapamide, or another suitable standard if analyzing this compound).

  • Extraction:

    • Add 3 mL of the extraction solvent (n-hexane-dichloromethane, 1:1, v/v).

    • Vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: HPLC Method for Indapamide Analysis

This protocol is a representative HPLC method for the determination of Indapamide.[2][11]

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of a buffer (e.g., 50mM KH2PO4, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile (B52724) and methanol). A common ratio is 50:20:30 (v/v/v) buffer:acetonitrile:methanol.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[2]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Sample Blood Sample Aliquot Add_IS Add Internal Standard (this compound) Blood_Sample->Add_IS Extraction Liquid-Liquid Extraction (n-hexane-dichloromethane) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Bioanalytical workflow for this compound analysis.

troubleshooting_logic Issue Inconsistent Results Cause1 Analyte Instability Issue->Cause1 Cause2 Inconsistent Extraction Issue->Cause2 Cause3 Instrument Variability Issue->Cause3 Solution1 Perform Stability Tests (Freeze-Thaw, Bench-Top) Cause1->Solution1 Solution2 Optimize & Validate Extraction Procedure Cause2->Solution2 Solution3 Run System Suitability Tests Cause3->Solution3

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: The Impact of Indapamide-d6 Purity on Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analytical use of Indapamide-d6. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of this compound purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in analytical experiments?

This compound is a deuterated form of Indapamide, a thiazide-like diuretic used to treat hypertension. In analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). An internal standard is a compound with physicochemical properties very similar to the analyte (in this case, Indapamide) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.

Q2: Why is the isotopic and chemical purity of this compound critical for my analytical results?

The purity of a deuterated internal standard like this compound is paramount for accurate and reliable quantitative analysis. There are two main types of purity to consider:

  • Chemical Purity: Refers to the absence of any other chemical compounds.

  • Isotopic Purity: Refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium (B1214612) atoms and is free from its non-deuterated counterpart (the analyte itself).

Impurities can lead to several analytical issues, including:

  • Inaccurate Quantification: The most significant issue is the presence of the non-deuterated analyte (Indapamide) as an impurity in the this compound. This "cross-contribution" will artificially inflate the analyte's response, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).

  • Non-linear Calibration Curves: High levels of isotopic impurities can lead to non-linearity in the calibration curve, as the contribution of the impurity is not constant across the concentration range.[1][2][3][4]

  • Interference: Other chemical impurities could co-elute with the analyte or the internal standard, causing ion suppression or enhancement, which would negatively impact the accuracy and precision of the results.

According to regulatory guidelines from bodies like the FDA, the reference standards used in bioanalytical methods must be well-characterized and of high purity.[5][6][7][8]

Q3: What are the acceptable purity levels for this compound in a regulated bioanalytical study?

While there are no universally fixed numbers, general guidelines and best practices suggest the following:

  • Isotopic Purity: Should be as high as possible, ideally ≥98%. This minimizes the contribution of the unlabeled analyte to the overall signal.

  • Chemical Purity: Should also be high, typically >98%.

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that details both the chemical and isotopic purity of the this compound lot being used.

Troubleshooting Guides

Issue 1: My calibration curve is non-linear, especially at the lower concentrations. Could this compound purity be the cause?

Yes, this is a classic sign of isotopic impurity in your internal standard.

  • Cause: If your this compound contains a significant amount of unlabeled Indapamide, this will contribute to the analyte signal in all your samples, including your zero calibrant and LLOQ. This added signal will have a more pronounced effect at lower concentrations, leading to a y-intercept that is significantly greater than zero and causing the calibration curve to be non-linear.[1][2][3][4]

  • Troubleshooting Steps:

    • Assess the Purity of this compound: Analyze a high-concentration solution of your this compound and monitor the mass transition of the unlabeled Indapamide. This will give you an indication of the level of isotopic impurity. (See Experimental Protocol 1).

    • Increase IS Concentration: In some cases, increasing the concentration of the internal standard can mitigate the effect of the analyte's contribution to the IS signal, but this does not solve the issue of the IS contributing to the analyte signal.

    • Source a Higher Purity Standard: If the isotopic purity is found to be low, the most reliable solution is to obtain a new lot of this compound with higher isotopic purity.

    • Mathematical Correction: While not ideal, it is sometimes possible to apply a mathematical correction to the data if the level of impurity is known and consistent. However, this approach should be used with caution and would require thorough validation.

Issue 2: I am observing high variability in my quality control (QC) samples. How can I determine if this is related to my this compound?

High variability in QC samples can have multiple causes, but issues with the internal standard are a common culprit.

  • Possible Causes Related to this compound:

    • Inconsistent Purity: If the impurity is not homogeneously distributed in the standard, it can lead to variable results.

    • H/D Back-Exchange: If the deuterium labels are on chemically unstable positions of the molecule, they can exchange with protons from the solvent or matrix. This would lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled Indapamide, causing variability.

    • Differential Matrix Effects: Although a deuterated internal standard is meant to compensate for matrix effects, in some cases, slight differences in chromatographic retention time between the analyte and the IS can lead to them being affected differently by co-eluting matrix components.

  • Troubleshooting Steps:

    • Check for H/D Back-Exchange: Incubate the this compound in the biological matrix at the same conditions as your sample preparation for an extended period. Analyze the sample and look for any increase in the signal of lower deuterated or unlabeled Indapamide.

    • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are co-eluting perfectly. If there is a slight separation, adjust your chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better co-elution.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if the analyte and internal standard are experiencing similar matrix effects across different lots of the biological matrix.

Quantitative Data

The impact of isotopic impurity is most pronounced at the lower end of the calibration range. The following table provides an illustrative example of the potential impact of this compound isotopic purity on the accuracy of the measured concentration of Indapamide at the LLOQ.

Isotopic Purity of this compoundPercentage of Unlabeled Indapamide ImpurityIllustrative % Error (Overestimation) at LLOQ
99.9%0.1%~1-2%
99.0%1.0%~10-15%
98.0%2.0%~20-30%
95.0%5.0%~50-70%

Note: This is a generalized and illustrative table. The actual error will depend on the specific concentrations of the analyte and the internal standard, as well as the response of the mass spectrometer.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled Indapamide present in a lot of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Dilute this stock solution to a working concentration that gives a strong signal on the mass spectrometer (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the working solution into the LC-MS/MS system.

    • Monitor the MRM (Multiple Reaction Monitoring) transitions for both this compound and unlabeled Indapamide.

      • Indapamide (example): Q1: 366.1 m/z → Q3: 189.0 m/z

      • This compound (example): Q1: 372.1 m/z → Q3: 195.0 m/z (assuming d6 on a stable part of the molecule not lost during fragmentation). Note: The exact masses may vary slightly based on the specific adduct and deuteration pattern.

  • Data Analysis:

    • Integrate the peak areas for both the Indapamide and this compound transitions.

    • Calculate the percentage of unlabeled Indapamide using the following formula: % Unlabeled Impurity = (Area_Indapamide / (Area_Indapamide + Area_this compound)) * 100

Protocol 2: Routine Analysis of Indapamide using this compound Internal Standard

Objective: To accurately quantify Indapamide in a biological matrix (e.g., human plasma).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions (Illustrative):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: As described in Protocol 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Indapamide Area / this compound Area) against the nominal concentration of the calibrators.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of Indapamide in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/ Calibrator/QC add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for the quantitative analysis of Indapamide using this compound.

troubleshooting_logic start Inaccurate or Variable Results q1 Is the calibration curve non-linear at LLOQ? start->q1 a1_yes High probability of isotopic impurity in IS q1->a1_yes Yes q2 Are analyte and IS peaks co-eluting? q1->q2 No solution1 Verify IS purity. Source higher purity lot. a1_yes->solution1 a2_no Differential matrix effects may be occurring q2->a2_no No q3 Is there evidence of H/D back-exchange? q2->q3 Yes solution2 Optimize chromatography to achieve co-elution. a2_no->solution2 a3_yes IS is unstable in matrix q3->a3_yes Yes solution3 Use IS with labels on more stable positions. a3_yes->solution3

Caption: Troubleshooting logic for issues related to this compound internal standard.

References

Best practices for handling and storing Indapamide-d6 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Indapamide-d6 to prevent degradation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability and prevent degradation of solid this compound, it is recommended to store the compound under the following conditions. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Temperature: For long-term storage, -20°C is recommended.[1] Refrigeration at 2-8°C is suitable for shorter periods.

  • Light: Protect the compound from light by storing it in a light-resistant container, such as an amber vial.[2]

  • Moisture: Keep the container tightly sealed and store in a dry environment, such as a desiccator, to prevent moisture absorption.[1][3] Many deuterated compounds are hygroscopic and can exchange deuterium (B1214612) atoms with hydrogen from water, which can compromise isotopic purity.[3]

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere like dry nitrogen or argon to prevent oxidation.[2]

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for the accuracy of quantitative experiments.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as methanol (B129727) or acetonitrile (B52724) to dissolve this compound.[1] Avoid acidic or basic aqueous solutions, as they can catalyze deuterium-hydrogen exchange and promote chemical degradation.[2][4]

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[3] Prepare the stock solution by accurately weighing the standard and dissolving it in a Class A volumetric flask.[1]

  • Storage of Solutions: Store stock solutions in tightly sealed, amber vials at -20°C for long-term storage to minimize solvent evaporation and degradation.[1] For daily use, working solutions can be kept at 2-8°C. It is best practice to prepare fresh working solutions for each experiment.

Q3: What are the primary factors that cause this compound degradation?

Based on forced degradation studies of indapamide (B195227), the primary factors leading to its degradation are:

  • pH: Indapamide is susceptible to hydrolysis, particularly under alkaline conditions.[5][6] It is more stable in neutral and acidic solutions.

  • Oxidation: The molecule can be degraded by oxidizing agents.[7]

  • Light: While some studies show it to be relatively stable under photolytic stress, significant degradation can occur with prolonged exposure to UV/VIS light, especially in solution.[5][8]

Q4: Is this compound sensitive to temperature?

Indapamide has been shown to be relatively stable under thermal stress in a solid state.[5][6] However, when in a mixture with other compounds or under conditions of high humidity, high temperatures can lead to significant degradation.[8] Therefore, it is crucial to adhere to the recommended low-temperature storage conditions.

Q5: How can I detect and troubleshoot potential degradation of my this compound standard?

Degradation of your this compound internal standard can lead to inaccurate quantification. Here are some common symptoms and troubleshooting steps:

  • Symptom: A decrease in the signal intensity or peak area of the internal standard over time in repeat experiments.

  • Possible Cause: Chemical degradation of the standard in the stock or working solution.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the solid compound and solutions have been stored according to the recommended conditions (low temperature, protected from light, tightly sealed).

    • Prepare Fresh Solution: Prepare a new stock solution from the solid material and compare its performance to the old solution.

    • Perform Purity Check: Analyze the standard solution using a stability-indicating HPLC-UV or LC-MS/MS method to check for the presence of degradation products. A shift in retention time or the appearance of additional peaks may indicate degradation.

  • Symptom: Inconsistent or inexplicable results in your analytical runs.

  • Possible Cause: Compromised isotopic purity due to hydrogen-deuterium exchange.

  • Troubleshooting Steps:

    • Review Solvent Choice: Ensure that aprotic and anhydrous solvents were used for solution preparation. Avoid acidic or basic conditions.

    • Handling Procedures: Confirm that the compound was handled in a dry environment to minimize exposure to atmospheric moisture.

    • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to verify the isotopic distribution of your standard. A decrease in the abundance of the deuterated species relative to the unlabeled species can indicate H-D exchange.

Quantitative Data on Indapamide Degradation

The following table summarizes the results from forced degradation studies on Indapamide. While this compound is expected to have similar stability, these values should be used as a guideline, and stability in the user's specific matrix should be verified.

Stress ConditionDuration% Degradation of IndapamideReference
Hydrolysis
0.1 M HCl at 50°C14 days1.25%[5]
Water at 50°C14 days0.50%[5]
0.1 M NaOH at 50°C14 days29.55%[5]
Oxidation
30% H₂O₂ at 50°C14 days8.25%[5]
Photolysis
UV/VIS Light (Solid State)-1.76%[8]
UV/VIS Light (Methanolic Solution)-17.52%[8]
Thermal Stress
70°C / 80% Relative Humidity (Solid State)2 months1.05%[8]
70°C / 80% Relative Humidity (in mixture)2 months14.96%[8]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Indapamide

This protocol is adapted from a validated stability-indicating method and can be used to assess the purity of this compound and detect the presence of degradation products.[9][10][11]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[9]

  • Flow Rate: 1.0 mL/minute.[9]

  • Detection Wavelength: 241 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.

  • Sample Preparation (for assessing stability):

    • Subject the this compound (either solid or in solution) to the desired stress condition (e.g., heat, light, acid/base).

    • At specified time points, accurately weigh or pipette a sample.

    • Dissolve and/or dilute the sample with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standard and stressed sample solutions into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main this compound peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G start Inconsistent Analytical Results (e.g., low signal, extra peaks) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage Step 1 check_handling Review Handling Procedures (Solvents, Atmosphere) start->check_handling Step 1 prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh run_hplc Analyze via Stability-Indicating HPLC/LC-MS Method prepare_fresh->run_hplc Step 2 compare_results Compare Old vs. New Solution run_hplc->compare_results Step 3 degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed New solution OK, Old solution shows degradation no_degradation Issue Resolved (e.g., preparation error) compare_results->no_degradation Both solutions OK discard_old Discard Old Stock & Compound degradation_confirmed->discard_old Step 4

Caption: Troubleshooting workflow for suspected this compound degradation.

Proposed Degradation Pathway of Indapamide

This diagram illustrates the main degradation pathways of Indapamide under hydrolytic and oxidative stress, based on identified degradation products.[7]

G Indapamide Indapamide (Parent Drug) C₁₆H₁₆ClN₃O₃S DP3 DP3 4-chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄S Indapamide->DP3 Alkaline Hydrolysis (Amide Bond Cleavage) DP4 DP4 2-methyl-2,3-dihydro-1H-indol-1-amine C₉H₁₂N₂ Indapamide->DP4 Alkaline Hydrolysis (Amide Bond Cleavage) DP1 DP1 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide C₁₆H₁₄ClN₃O₃S Indapamide->DP1 Oxidation

Caption: Primary degradation pathways of Indapamide.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Indapamide Analysis: Indapamide-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the antihypertensive drug Indapamide (B195227), particularly in biological matrices, the use of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Indapamide-d6, a deuterated analog of Indapamide, with other commonly employed internal standards, supported by experimental data from published literature.

The Critical Role of Internal Standards in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs like Indapamide in complex biological samples such as plasma and whole blood.[1][2] However, the accuracy and precision of LC-MS/MS methods can be influenced by several factors, including sample loss during preparation and ion suppression or enhancement (matrix effects). An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.

Comparison of this compound and Other Internal Standards

The choice of an internal standard is pivotal for the robustness of an analytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Let's explore the comparison between this compound and other non-isotopically labeled internal standards. While direct comparative studies for this compound are limited in the provided literature, Indapamide-d3, another deuterated analog, serves as an excellent proxy for this comparison, as its behavior is nearly identical to this compound.

Key Performance Characteristics
Internal Standard TypeAnalyteKey AdvantagesPotential Disadvantages
Deuterated (e.g., Indapamide-d3) Indapamide- Co-elutes with the analyte, providing the best compensation for matrix effects and chromatographic variability. - Similar extraction recovery and ionization efficiency.[1][3] - High accuracy and precision.[1]- Higher cost compared to non-isotopically labeled standards. - Potential for isotopic interference if not adequately resolved chromatographically or by mass spectrometry.
Structurally Unrelated (e.g., Zolpidem Tartarate, Glimepiride) Indapamide- Lower cost and wider availability.- Different chromatographic retention times and extraction recoveries can lead to inadequate compensation for matrix effects.[2][4] - May have different ionization efficiencies, leading to variability.
Quantitative Performance Data

The following tables summarize the performance of analytical methods for Indapamide using different internal standards, as reported in various studies.

Table 1: Method Performance using a Deuterated Internal Standard (Indapamide-d3)

ParameterReported ValueSource
Linearity Range0.25–50 ng/mL[1]
1–250 ng/mL[5][6]
Recovery>80%[1]
PrecisionNot explicitly stated, but the method was deemed "precise"[1]
AccuracyNot explicitly stated, but the method was deemed "accurate"[1]

Table 2: Method Performance using Non-Deuterated Internal Standards

Internal StandardLinearity Range (ng/mL)Recovery (%)NotesSource
Zolpidem Tartarate1–5090.51–93.90Automated solid-phase extraction was used.[2]
Glimepiride0.5–80.0Not specifiedThe method had a short run time of 2.5 min.[4][7]
Glipizide10-400Not specifiedWithin-day precision: ±1.2 to ±9.7%; Between-day precision: ±3.3 to ±9.7%.[3]
Propyl Paraben2.0-120Not specifiedDetected at m/z 179 for propyl paraben.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for Indapamide analysis using different internal standards.

Method 1: LC-MS/MS with Indapamide-d3 as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

    • Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40).

    • Flow Rate: 1 mL/min.

    • Run Time: 3.0 min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9

      • Indapamide-d3: m/z 367.0 → m/z 188.9

Method 2: LC-MS/MS with Zolpidem Tartarate as Internal Standard[2]
  • Sample Preparation: Automated solid-phase extraction.

  • Chromatography:

    • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate (B1220265) (90:10, v/v).

    • Run Time: 2.5 min.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: Multiple reaction monitoring (MRM).

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with Internal Standard start->add_is extract Extraction (LLE or SPE) add_is->extract evap Evaporation & Reconstitution extract->evap inject Injection into LC System evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quant Quantification (Analyte/IS Ratio) detect->quant

Caption: General experimental workflow for the analysis of Indapamide in biological samples.

G cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (Structurally Unrelated) ideal_props Similar physicochemical properties Co-elution with analyte Similar extraction recovery Similar ionization efficiency ideal_result Accurate compensation for variability High precision and accuracy ideal_props->ideal_result Leads to alt_props Different physicochemical properties Different retention time Variable extraction recovery Different ionization efficiency alt_result Inadequate compensation for variability Potential for lower precision and accuracy alt_props->alt_result Leads to

Caption: Logical comparison of ideal vs. alternative internal standards for Indapamide analysis.

Conclusion

Based on the available literature, the use of a deuterated internal standard, such as Indapamide-d3 (and by extension, this compound), offers significant advantages in the bioanalysis of Indapamide. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more reliable and accurate quantification by effectively compensating for matrix effects and procedural variations.[1][5] While structurally unrelated internal standards can be employed and may offer a more cost-effective solution, they may not provide the same level of robustness, potentially compromising the precision and accuracy of the results.[2][4] Therefore, for demanding applications such as pharmacokinetic studies and clinical trials, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality of analytical data.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Indapamide: The Role of Indapamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Indapamide (B195227) in biological matrices, with a specific focus on the cross-validation of methods utilizing the deuterated internal standard, Indapamide-d6, against other alternatives. The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy, precision, and robustness of the assay. This document summarizes key performance data from published studies and provides detailed experimental protocols to assist researchers in making informed decisions for their bioanalytical needs.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the performance characteristics of various validated bioanalytical methods for Indapamide, employing different internal standards. These methods primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.

Table 1: Comparison of LC-MS/MS Method Parameters for Indapamide Analysis

ParameterMethod 1 (Indapamide-d3 as IS)[1][2][3]Method 2 (Zolpidem Tartarate as IS)[4]Method 3 (Glipizide as IS)[5]
Internal Standard (IS) Indapamide-d3Zolpidem TartarateGlipizide (B1671590)
Matrix Human Whole BloodHuman Whole BloodHuman Whole Blood
Sample Preparation Liquid-Liquid ExtractionAutomated Solid-Phase ExtractionLiquid-Liquid Extraction with diethyl ether
Chromatographic Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm)Kinetex C18 column (100 × 2.1 mm, 1.7 µm)Inertsil ODS-3 column
Mobile Phase Methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) with 1 mM formic acid (60:40, v/v)Acetonitrile (B52724) and 2 mM ammonium formate (B1220265) (90:10, v/v)55% buffer (2 g KH2PO4, 3 ml H3PO4, 3.5 ml triethylamine (B128534) in 1L H2O), 40% acetonitrile, 5% methanol
Ionization Mode Negative Electrospray Ionization (ESI-)Positive Electrospray Ionization (ESI+)Not specified (HPLC-UV detection)
MRM Transitions (m/z) Indapamide: 364.0 → 188.9; IS: 367.0 → 188.9Not specifiedNot applicable
Linearity Range 0.25 - 50 ng/mL1 - 50 ng/mL10 - 400 ng/mL
Coefficient of Determination (r²) Not specified0.99870.999

Table 2: Comparison of Method Validation Performance

ParameterMethod 1 (Indapamide-d3 as IS)[1][2][3]Method 2 (Zolpidem Tartarate as IS)[4]Method 3 (Glipizide as IS)[5]
Recovery >80% for both Indapamide and IS90.51 - 93.90% for IndapamideNot specified
Precision (Within-day) Not specifiedNot specified± 1.2 to ± 9.7%
Precision (Between-day) Not specifiedNot specified± 3.3 to ± 9.7%
Accuracy Described as "precise and accurate"Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.25 ng/mL1 ng/mL10 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. The following sections outline the key experimental steps from the compared methods.

Method 1: LC-MS/MS with Indapamide-d3 Internal Standard[1][2][3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of human whole blood, add the internal standard solution (Indapamide-d3).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Synergi Polar RP-column (50 × 4.6 mm, 4 µm).

    • Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 μL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization in negative mode (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Indapamide (m/z 364.0 → 188.9) and Indapamide-d3 (m/z 367.0 → 188.9).

Method 2: LC-MS/MS with Zolpidem Tartarate Internal Standard[4]
  • Sample Preparation (Automated Solid-Phase Extraction):

    • Utilize an automated solid-phase extraction (SPE) system for sample cleanup and extraction of Indapamide and the internal standard from human whole blood.

  • Chromatographic Conditions:

    • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (90:10, v/v).

    • Run Time: 2.5 min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of Indapamide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard (this compound or Alternative) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Mass Spectrometry (Detection - MRM) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the bioanalytical determination of Indapamide.

G cluster_kidney Distal Convoluted Tubule cluster_vsmc Vascular Smooth Muscle Cell cluster_effects Physiological Effects Indapamide Indapamide Inhibition Inhibition Indapamide->Inhibition Modulation Modulation Indapamide->Modulation NCC Na+/Cl- Cotransporter (NCC) Diuresis Increased Na+ and Water Excretion (Diuresis) NCC->Diuresis results in Inhibition->NCC Ca_Channel Calcium Channels Vasodilation Vasodilation Ca_Channel->Vasodilation leads to Modulation->Ca_Channel BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering Diuresis->BP_Lowering

Caption: The primary mechanisms of action for Indapamide.

Discussion

The choice of an internal standard is paramount for a robust bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound (or Indapamide-d3 as a close proxy), is generally considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction and instrument response.

The data presented highlights that methods using a deuterated internal standard can achieve a very low LLOQ (0.25 ng/mL), demonstrating high sensitivity.[1][2][3] While methods with alternative internal standards like zolpidem tartarate and glipizide also show acceptable performance, their LLOQs are higher, and they may not compensate for all potential sources of variability as effectively as a SIL internal standard.[4][5]

The selection between different extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), will depend on factors like laboratory workflow, cost, and the need for automation. Both have been shown to provide good recovery for Indapamide.[1][2][3][4]

Conclusion

For the development of a highly sensitive, specific, and robust bioanalytical method for Indapamide, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. The presented data and protocols from various studies provide a solid foundation for researchers to develop and validate their own methods. Cross-validation of any new or modified method against an established, validated method is essential to ensure the reliability and comparability of bioanalytical data, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[6][7][8][9]

References

Performance Comparison of Internal Standards for Indapamide Quantification: A Linearity and Range Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Indapamide (B195227), the selection of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby ensuring accuracy and precision. Deuterated analogs of the analyte, such as Indapamide-d3, are often considered the gold standard due to their similar physicochemical properties and co-elution with the analyte in liquid chromatography-mass spectrometry (LC-MS) methods.

Comparison of Calibration Curve Linearity and Range

The following table summarizes the performance characteristics of different internal standards used in the quantification of Indapamide by LC-MS/MS and HPLC. The data highlights the linear range, correlation coefficient (r or r²), and lower limit of quantification (LLOQ) achieved with each internal standard.

Internal StandardAnalytical MethodMatrixLinear RangeCorrelation Coefficient (r/r²)LLOQ
Indapamide-d3 LC-MS/MSHuman Whole Blood0.25 - 50 ng/mLNot specified0.25 ng/mL[1][2][3]
Zolpidem Tartarate LC-MS/MSHuman Whole Blood1 - 50 ng/mL0.9987 (r²)1 ng/mL[4]
Glipizide HPLC-UVHuman Whole Blood10 - 400 ng/mL0.999 (r)10 ng/mL[5]
Propylparaben LC-MSHuman Blood2.0 - 120 µg/mLNot specified2.0 µg/mL[6]
Chlorpropamide LC-MSHuman Plasma0.5 - 100 ng/mL0.9998 (r)0.5 ng/mL[6]
Various RP-HPLCNot specified10 - 40 µg/mL0.999 (r²)Not specified[7]
Various RP-HPLCNot specified10 - 60 µg/mL0.9995 (r²)0.78 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used to establish the calibration curves with different internal standards.

Method 1: Indapamide Quantification using Indapamide-d3 by LC-MS/MS[1][2][3]
  • Sample Preparation: Liquid-liquid extraction was employed for sample preparation from human whole blood.

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray ion source in negative ionization mode.

    • Transitions: m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.

Method 2: Indapamide Quantification using Zolpidem Tartarate by LC-MS/MS[4]
  • Sample Preparation: Automated solid-phase extraction from human whole blood.

  • Chromatography:

    • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Acetonitrile and 2 mm ammonium formate (B1220265) (90:10, v/v).

    • Run Time: 2.5 min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization.

    • Detection: Multiple reaction monitoring mode.

Method 3: Indapamide Quantification using Glipizide by HPLC-UV[5]
  • Sample Preparation: Diethyl ether extraction from human whole blood.

  • Chromatography:

    • Column: Inertsil ODS-3 column.

    • Mobile Phase: An isocratic mobile phase of 55% buffer solution (2 g KH₂PO₄, 3 ml H₃PO₄, and 3.5 ml triethylamine (B128534) in 1 L of H₂O), 40% acetonitrile, and 5% methanol for 12.5 minutes, followed by a gradient flush.

  • Detection: UV detection.

General Workflow for Calibration Curve Assessment

The following diagram illustrates a typical workflow for establishing and validating the linearity and range of a calibration curve in a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_solution Prepare Analyte & IS Stock Solutions calibration_standards Prepare Calibration Standards (Spiking blank matrix) stock_solution->calibration_standards Dilute qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) stock_solution->qc_samples Dilute sample_extraction Sample Preparation (e.g., LLE, SPE) calibration_standards->sample_extraction qc_samples->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration calibration_curve Construct Calibration Curve (Concentration vs. Response Ratio) peak_integration->calibration_curve linearity_assessment Assess Linearity (e.g., r²) & Define Range calibration_curve->linearity_assessment loq_determination Determine LLOQ (Lowest point on the curve) linearity_assessment->loq_determination

Caption: Workflow for Linearity and Range Determination.

Conclusion

The choice of an internal standard significantly impacts the performance of a bioanalytical method for Indapamide quantification. The data presented demonstrates that a deuterated internal standard, Indapamide-d3, allows for a highly sensitive LC-MS/MS method with a low LLOQ of 0.25 ng/mL. While other internal standards like Zolpidem Tartarate and Chlorpropamide also offer good performance in LC-MS/MS methods, the use of a stable isotope-labeled analog like Indapamide-d3 is generally preferred to compensate for matrix effects and variations in extraction efficiency and instrument response. For less sensitive applications or when LC-MS/MS is not available, HPLC-UV with an appropriate internal standard such as Glipizide can be employed, though with a higher LLOQ. The lack of published data specifically for Indapamide-d6 suggests that while it is a theoretically suitable internal standard, its performance would need to be empirically validated. Researchers are encouraged to consider the specific requirements of their study, including the required sensitivity and the available instrumentation, when selecting an internal standard for Indapamide analysis.

References

A Comparative Guide to the Recovery of Indapamide-d6 in Sample Extraction: SPE vs. LLE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common sample extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the recovery of Indapamide (B195227) and its deuterated internal standard, Indapamide-d6. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable extraction method for their analytical needs.

Introduction

Indapamide is a diuretic and antihypertensive drug. Accurate quantification of Indapamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a deuterated internal standard, such as this compound, is a common practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. The efficiency of the extraction process, measured by the recovery of the analyte and the internal standard, is a critical parameter in method development and validation. This guide compares the recovery of this compound using SPE and LLE techniques, based on published experimental data.

Experimental Methodologies

Detailed protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction are outlined below. These are generalized procedures based on methods reported in the scientific literature and may require optimization for specific applications.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the method described for the extraction of Indapamide from human serum using Oasis HLB 96-well plates[1][2].

  • Plate Conditioning: The wells of the Oasis HLB 96-well SPE plate are conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: 0.5 mL of the plasma sample, previously spiked with this compound internal standard, is loaded into each well.

  • Washing: The wells are washed with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the sorbent with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a representative method for the extraction of Indapamide from whole blood, adapted from published procedures[3][4][5].

  • Sample Preparation: To 0.5 mL of the whole blood sample in a centrifuge tube, add the this compound internal standard.

  • Protein Precipitation (optional but recommended for blood): Add a protein precipitating agent, such as zinc sulfate, and vortex to mix.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of n-hexane and dichloromethane). Vortex the mixture for 10-15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Phase Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Comparative Recovery Data

The following table summarizes the recovery data for Indapamide and its deuterated internal standard using SPE and LLE. It is important to note that while the user requested data for this compound, the available literature explicitly reports recovery for Indapamide-d3[5]. Given the minor difference in mass, the recovery of this compound is expected to be highly similar to that of Indapamide-d3.

Extraction MethodAnalyteInternal StandardRecovery (%)MatrixReference
Solid-Phase Extraction (SPE) Indapamide4-diethylaminobenzoic acid79.4 - 81.5Serum[1][2]
87.5
Liquid-Liquid Extraction (LLE) IndapamideIndapamide-d3>80Whole Blood[5]
>80
Liquid-Liquid Extraction (LLE) IndapamideGlipizide87.4Whole Blood[3]
Liquid-Liquid Extraction (LLE) IndapamideNot Specified88.3 ± 5.6Urine[6][7]
Solid-Liquid Extraction IndapamideNot Specified82.9 ± 7.8Urine[6][7]

The data indicates that both SPE and LLE can achieve good recovery for Indapamide and its internal standards. LLE, in one instance using a deuterated internal standard, showed a recovery of over 80%[5]. Another LLE method reported a mean absolute recovery of 87.4% for Indapamide[3]. The SPE method demonstrated recoveries in the range of 79.4-81.5% for Indapamide and 87.5% for the internal standard used in that study[1][2]. A direct comparison in urine showed LLE with a slightly higher recovery (88.3%) than a solid-liquid extraction method (82.9%)[6][7].

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparison between the two methods, the following diagrams are provided.

G Figure 1: Experimental Workflow for Sample Extraction and Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Blood, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Condition Condition SPE Cartridge AddSolvent Add Extraction Solvent Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte and IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1: Experimental Workflow for Sample Extraction and Analysis

G Figure 2: Comparison of SPE and LLE for Indapamide Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) SPE_Advantages Advantages: - High Selectivity - Cleaner Extracts - Amenable to Automation SPE_Disadvantages Disadvantages: - Higher Cost of Consumables - Method Development Can Be More Complex - Potential for Cartridge Variability LLE_Advantages Advantages: - Low Cost - Simple and Widely Used - High Recovery for Certain Analytes LLE_Disadvantages Disadvantages: - Less Selective (Potential for More Interferences) - Use of Large Volumes of Organic Solvents - Can be Labor-Intensive and Difficult to Automate Indapamide Indapamide Extraction Indapamide->SPE_Advantages Indapamide->SPE_Disadvantages Indapamide->LLE_Advantages Indapamide->LLE_Disadvantages

References

The Analytical Advantage: A Comparative Guide to Indapamide-d6 Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the diuretic drug Indapamide (B195227), this guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Indapamide-d6, and various structural analog internal standards. This comparison is supported by a review of published experimental data to inform the selection of the most appropriate IS for robust and accurate bioanalytical method development.

The consensus in the analytical community strongly favors the use of stable isotope-labeled standards, like this compound, as the gold standard for quantitative mass spectrometry-based assays. The near-identical physicochemical properties of a SIL IS to the analyte ensure it effectively tracks the analyte through sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability. However, the availability and cost of SIL standards can sometimes lead to the consideration of structural analogs. This guide will delve into the performance of both approaches.

Performance Comparison at a Glance

The following table summarizes the performance characteristics of bioanalytical methods for the quantification of Indapamide using either a deuterated internal standard (Indapamide-d3, as a proxy for this compound) or various structural analog internal standards. The data is compiled from separate validated bioanalytical methods and does not represent a direct head-to-head comparison within a single study.

Performance ParameterIndapamide-d3 (SIL IS)Zolpidem Tartarate (Structural Analog IS)Glimepiride (Structural Analog IS)
Linearity Range 0.25-50 ng/mL[1]1-50 ng/mL[2]0.5-80.0 ng/ml[3]
Correlation Coefficient (r²) > 0.99[1]0.9987[2]> 0.9991[3]
Intra-Assay Precision (%CV) < 15%[1]Not explicitly stated< 4.02% at LLOQ[3]
Inter-Assay Precision (%CV) < 15%[1]Not explicitly statedNot explicitly stated
Accuracy Within ±15% of nominal[1]Within ±15% of nominal[2]Within ±15% of nominal[3]
Recovery > 80%[1]90.51-93.90%[2]82.40%[3]
Matrix Effect Generally minimized due to co-elution and similar ionizationNegligible effect reported[4]Not explicitly stated

The Rationale for Internal Standard Selection

The fundamental differences between a stable isotope-labeled internal standard and a structural analog dictate their performance in compensating for analytical variability.

cluster_0 Internal Standard Selection Rationale cluster_1 Analytical Process cluster_2 Outcome Analyte Indapamide SIL_IS This compound (SIL IS) Analyte->SIL_IS Chemically Identical (Isotopic Difference) SA_IS Structural Analog IS Analyte->SA_IS Chemically Different (Structural Similarity) SamplePrep Sample Preparation SIL_IS->SamplePrep Identical Behavior Chromatography Chromatography SIL_IS->Chromatography Co-elution Ionization Ionization (MS) SIL_IS->Ionization Identical Ionization Efficiency SA_IS->SamplePrep Similar but Potentially Different Behavior SA_IS->Chromatography Different Retention Time SA_IS->Ionization Different Ionization Efficiency SamplePrep->Chromatography Chromatography->Ionization AccurateQuant Accurate & Precise Quantification Ionization->AccurateQuant Effective Normalization InaccurateQuant Potentially Biased Quantification Ionization->InaccurateQuant Ineffective Normalization

Caption: Rationale for internal standard selection in bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Indapamide using either a deuterated internal standard or a structural analog.

Method 1: Indapamide Quantification using Indapamide-d3 (SIL IS)

This method is adapted from a validated LC-MS/MS assay for the quantification of Indapamide in human whole blood[1].

  • Sample Preparation:

    • To 200 µL of whole blood, add 25 µL of Indapamide-d3 internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)

    • Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9

      • Indapamide-d3: m/z 367.0 → m/z 188.9

Method 2: Indapamide Quantification using Zolpidem Tartarate (Structural Analog IS)

This protocol is based on a validated automated SPE-LC-MS/MS method for Indapamide in human whole blood[2].

  • Sample Preparation:

    • To a 0.5 mL whole blood sample, add the internal standard (zolpidem tartarate).

    • Perform automated solid-phase extraction (SPE).

    • Elute the analytes and inject into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate (B1220265) (90:10, v/v)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Indapamide: Not explicitly stated

      • Zolpidem Tartarate: Not explicitly stated

Bioanalytical Workflow for Indapamide Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Indapamide in a biological matrix. The initial choice of the internal standard is a foundational step that influences the entire analytical process.

Start Start: Biological Sample Collection Spike_IS Spike with Internal Standard (this compound or Structural Analog) Start->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Concentration Determination Quantification->End

Caption: Bioanalytical workflow for Indapamide quantification.

Conclusion and Recommendation

The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. While structural analog internal standards can be utilized for the quantification of Indapamide, the evidence and established principles of bioanalytical chemistry strongly advocate for the use of a stable isotope-labeled internal standard like this compound. Its ability to co-elute with and exhibit nearly identical ionization behavior to Indapamide provides a more effective normalization for analytical variability, particularly matrix effects. This leads to enhanced accuracy, precision, and overall data integrity, which are paramount in regulated bioanalysis for pharmacokinetic, bioequivalence, and toxicokinetic studies. For the highest level of confidence in analytical results, this compound is the recommended internal standard for the quantification of Indapamide.

References

Comparative Guide to Inter-Laboratory Methods for the Analysis of Indapamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Indapamide (B195227) in biological matrices. While a formal inter-laboratory comparison study using Indapamide-d6 was not publicly available, this document synthesizes data from several published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. The use of a deuterated internal standard, such as the Indapamide-d3 cited in one of the methods, is a common and recommended practice in bioanalytical studies to ensure accuracy and precision.

Data Presentation: Comparison of LC-MS/MS Methods

The following tables summarize the key experimental parameters and validation data from three distinct LC-MS/MS methods for the determination of Indapamide. This comparative layout allows for an at-a-glance assessment of the different approaches.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Analyte IndapamideIndapamideIndapamide
Internal Standard (IS) Indapamide-d3[1][2][3]Diazepam[4]Glimepiride[5]
Matrix Human Whole Blood[1][2][3]Human Plasma[4]Human Whole Blood[5]
Extraction Method Liquid-Liquid Extraction[1][2][3]Liquid-Liquid Extraction (MTBE)[4]Hemolysis, Protein Precipitation (ZnSO4), then Liquid-Liquid Extraction (Ethyl Acetate)[5]
LC Column Synergi Polar RP-column (50 × 4.6 mm, 4 µm)[1][2]Luna C18 (150 mm × 2.0 mm, 5 µm)[4]Not Specified
Mobile Phase Methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) with 1 mM formic acid (60:40, v/v)[1][2]10 mmol/L ammonium formate (B1220265) with 0.1% formic acid:methanol (20:80, v/v)[4]Not Specified
Flow Rate 1 mL/min[1][2]0.30 mL/min[4]Not Specified
Run Time 3.0 min[1][2]Not Specified2.5 min[5]

Table 2: Mass Spectrometry Parameters and Validation Data

ParameterMethod 1Method 2Method 3
Ionization Mode Negative ESI[1][2]Positive ESI[4]Positive Turbo Ion Spray[5]
MRM Transition (Indapamide) m/z 364.0 → 188.9[1][2]m/z 366.2 → 132.1[4]Not Specified
MRM Transition (IS) m/z 367.0 → 188.9 (Indapamide-d3)[1][2]m/z 285.2 → 154.1 (Diazepam)[4]Not Specified
Linearity Range 0.25–50 ng/mL[1][2]0.536–45.733 ng/mL[4]0.5–80.0 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1][2]0.536 ng/mL[4]0.5 ng/mL[5]
Mean Recovery (Indapamide) >80%[1][2]69%–81%[4]82.40%[5]
Mean Recovery (IS) >80%[1][2]Not Specified93.23%[5]
Intra-day Precision (%RSD) <15%[4]Not Specified<15% (at concentrations other than LLOQ)[5]
Inter-day Precision (%RSD) <15%[4]Not Specified<15% (at concentrations other than LLOQ)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS for Indapamide in Human Whole Blood[1][2]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Indapamide-d3 was used as the internal standard.

    • Detailed extraction procedure is not provided in the abstract.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

    • Mobile Phase: A mixture of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 μL.

    • Run Time: 3.0 min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ion Source: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.

Method 2: LC-MS/MS for Indapamide in Human Plasma[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Diazepam was used as the internal standard.

    • Human plasma samples were extracted with methyl tert-butyl ether (MTBE).

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Luna C18 (150 mm × 2.0 mm, 5 µm).

    • Mobile Phase: A mixture of 10 mmol/L ammonium formate with 0.1% formic acid and methanol (20:80, v/v).

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Source Voltage: 3.5 kV.

    • Source Temperature: 100 °C.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: m/z 366.2 → 132.1 for Indapamide and m/z 285.2 → 154.1 for Diazepam.

Method 3: LC-MS/MS for Indapamide in Human Whole Blood[5]
  • Sample Preparation (Hemolysis, Protein Precipitation, and Liquid-Liquid Extraction):

    • Glimepiride was used as the internal standard.

    • Whole blood samples underwent hemolysis and deproteination using ZnSO4.

    • This was followed by liquid-liquid extraction with ethyl acetate.

    • The sample extracts were dried and reconstituted before analysis.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Run Time: 2.5 min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ion Source: Turbo ion spray (TIS) in positive ion mode.

    • Detection: Selective Reaction Monitoring (SRM).

    • MRM Transitions: Not specified in the abstract.

Mandatory Visualization

Signaling Pathway of Indapamide

Indapamide is a thiazide-like diuretic that primarily acts on the distal convoluted tubule in the nephron of the kidney.[6][7] Its main mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), which leads to a decrease in sodium reabsorption and subsequently, a reduction in blood volume and blood pressure.[6][7][8]

Indapamide_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) Indapamide->NCC Inhibits Na_in Na+ Reabsorption Cl_in Cl- Reabsorption Na_Lumen Increased Na+ Na_in->Na_Lumen Reduced Cl_Lumen Increased Cl- Cl_in->Cl_Lumen Reduced H2O_Lumen Increased H2O (Diuresis) Na_Lumen->H2O_Lumen BloodVolume Decreased Blood Volume H2O_Lumen->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure

Caption: Mechanism of action of Indapamide in the renal distal convoluted tubule.

Experimental Workflow for Indapamide Analysis

The following diagram illustrates a typical experimental workflow for the quantification of Indapamide in a biological matrix using LC-MS/MS with a deuterated internal standard.

Indapamide_Workflow Sample 1. Biological Sample Collection (e.g., Whole Blood, Plasma) Spike 2. Spiking with This compound (IS) Sample->Spike Extraction 3. Sample Preparation (e.g., LLE, SPE, PP) Spike->Extraction LC_Separation 4. Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Generalized workflow for the bioanalysis of Indapamide.

References

The Gold Standard for Bioanalysis: Justification for Using a Deuterated Internal Standard like Indapamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of deuterated internal standards, exemplified by Indapamide-d6, against their non-deuterated (structural analogue) counterparts, supported by established principles and comparative data.

Internal standards are indispensable in LC-MS-based quantification for their ability to correct for analytical variability throughout the entire workflow, from sample preparation to instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While structural analogues have been used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely recognized as the superior choice, particularly in complex biological matrices.[3][4]

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[3] This subtle mass difference allows for their distinction by the mass spectrometer while ensuring they co-elute with the analyte and experience nearly identical ionization effects and extraction recoveries.[5][6] This near-perfect mimicry translates to more effective compensation for matrix effects, which are a significant source of error in bioanalysis.[7] Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.[2][8]

The use of a deuterated internal standard like this compound is justified by its ability to track the analyte more closely through the analytical process compared to a structural analogue, which may have different chromatographic behavior and ionization efficiency.[4] This leads to improved data quality, characterized by higher accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between a deuterated internal standard like this compound and a non-deuterated (structural analogue) internal standard, based on typical data from bioanalytical method validations.

Performance MetricDeuterated IS (e.g., this compound)Non-Deuterated IS (Structural Analogue)Justification
Accuracy (% Bias) Typically within ±5%[4]Can exceed ±15%[4]The deuterated IS more effectively compensates for matrix effects and variability in sample recovery due to its chemical similarity to the analyte.
Precision (%CV) Typically <10%[4]Can be >15%[4]Co-elution and identical physicochemical behavior of the deuterated IS and analyte lead to more consistent analyte/IS response ratios.
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[4]Inconsistent compensation (can be >20% difference)[4]The deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to reliable normalization.
Extraction Recovery Nearly identical to the analyteCan differ significantly from the analyteSimilar polarity and solubility ensure that the deuterated IS is extracted with the same efficiency as the analyte.

Experimental Protocols

To objectively evaluate the performance of this compound as an internal standard, a series of validation experiments should be conducted. Below are representative methodologies for key experiments.

Protocol 1: Evaluation of Matrix Effect

Objective: To quantitatively assess the ability of the internal standard to compensate for matrix effects from different biological sources.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in neat solution): Prepare a solution of Indapamide in the final reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with Indapamide at the same concentration as in Set 1.[1]

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and a non-deuterated IS in the reconstitution solvent at the concentration to be used in the assay.[1]

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the same six sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • LC-MS/MS Analysis: Analyze all prepared samples according to the established LC-MS/MS method for Indapamide.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and each IS by dividing the peak area in the post-extraction spiked matrix (Set 2 and 4) by the peak area in the neat solution (Set 1 and 3).[2]

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each source.

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]

Protocol 2: Sample Preparation for Pharmacokinetic Studies

Objective: To extract Indapamide and the internal standard from plasma samples for quantification.

Methodology:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound stock solution to the plasma sample and vortex briefly.[3]

  • Add 300 µL of cold acetonitrile (B52724) with 0.1% formic acid to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.[3]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.[3]

Logical Workflow for Bioanalysis

The following diagram illustrates the logical workflow in a bioanalytical study and highlights the critical role of a deuterated internal standard in ensuring data integrity.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Results Sample Biological Sample (Plasma) Add_IS Addition of this compound (IS) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Compensation Compensation by Deuterated IS Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection (Analyte & IS) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Result Final Concentration Quantification->Final_Result Variability Sources of Variability (Matrix Effects, Recovery Loss, Injection Volume) Variability->Extraction Variability->Injection Variability->Ionization Compensation->Extraction Compensation->Injection Compensation->Ionization

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Signaling and Metabolic Pathways

While Indapamide is not directly involved in a signaling pathway in the traditional sense, its metabolism is a key consideration in bioanalysis. Indapamide is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into numerous metabolites.[9][10] Understanding these metabolic routes is crucial for developing selective bioanalytical methods that can distinguish the parent drug from its metabolites.

Indapamide_Metabolism Indapamide Indapamide M1 M1 (Hydroxylated) Indapamide->M1 CYP3A4 (Hydroxylation) M5 M5 (Dehydrogenated) Indapamide->M5 CYP3A4 (Dehydrogenation) M3 M3 M1->M3 Dehydrogenation M4 M4 M5->M4 Oxidation M2 M2 M3->M2 Oxidation M4->M2 Hydroxylation

Caption: Simplified metabolic pathways of Indapamide.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards for Indapamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. In the realm of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the choice of an appropriate internal standard is paramount to ensure data accuracy and integrity. This guide provides an objective comparison of a stable isotope-labeled (SIL) internal standard, Indapamide-d6, with alternative, structurally unrelated internal standards for the bioanalysis of the diuretic drug, Indapamide (B195227).

The use of an internal standard (IS) is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and detection. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of a stable isotope-labeled version of the analyte as the internal standard. This preference is rooted in the near-identical physicochemical properties of the SIL-IS to the analyte, which ensures it experiences similar extraction recovery, matrix effects, and ionization response, thereby providing the most accurate normalization.

This guide will delve into a comparative analysis of this compound (as represented by its close analog, Indapamide-d3, for which data is available) against other compounds that have been used as internal standards in published indapamide bioanalytical methods. The comparison will be based on key validation parameters as stipulated in regulatory guidelines.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard like this compound is considered the gold standard due to its ability to track the analyte of interest throughout the analytical process. The following table summarizes the performance of Indapamide-d3 (a close analog of this compound) and two alternative internal standards, Zolpidem and Glimepiride, based on data from published literature. It is important to note that these data are collated from different studies and are not from a direct head-to-head comparison.

Performance ParameterIndapamide-d3 (SIL-IS)Zolpidem Tartarate (Alternative IS)Glimepiride (Alternative IS)Regulatory Acceptance Criteria
Linearity (Range) 0.25-50 ng/mL[1]1-50 ng/mL[2]0.5-80.0 ng/mL[3]Correlation coefficient (r²) > 0.99
Mean Recovery (%) >80%[1]Not explicitly reported, but absolute recovery of indapamide was 90.51-93.90%[2]93.23%[3]Consistent, precise, and reproducible
Precision (%CV) Within-run and between-run precision were within acceptable limits[1]Not explicitly reported for IS, but method was validated according to EMA guidelines[2]Not explicitly reported for IS, but method was fully validated[3]Within ±15% (except LLOQ, ±20%)
Accuracy (%Bias) Within-run and between-run accuracy were within acceptable limits[1]Not explicitly reported for IS, but method was validated according to EMA guidelines[2]Not explicitly reported for IS, but method was fully validated[3]Within ±15% (except LLOQ, ±20%)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of indapamide using a stable isotope-labeled internal standard.

Key Experiment: Bioanalytical Method Validation using this compound (represented by Indapamide-d3)

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of indapamide and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the indapamide stock solution with methanol:water (1:1, v/v) to create working standard solutions.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of the this compound working solution and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and dichloromethane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive, depending on optimal signal. For indapamide, negative mode is often used.[1]

  • MRM Transitions:

    • Indapamide: e.g., m/z 364.0 → 188.9[1]

    • This compound (hypothetical, based on d3): e.g., m/z 370.0 → 188.9 (assuming labeling on a part of the molecule that is retained in the fragment)

4. Method Validation Procedures:

  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of indapamide and this compound. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples from at least six different matrix lots to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of indapamide in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

G Start Start: Need for Indapamide Bioanalysis Decision Is a Stable Isotope-Labeled Internal Standard (this compound) Available? Start->Decision Use_SIL Use this compound Decision->Use_SIL Yes Alternative Consider Alternative IS (e.g., Structural Analog) Decision->Alternative No Validation Rigorous Method Validation Use_SIL->Validation Alternative->Validation End Proceed with Sample Analysis Validation->End

Caption: Decision tree for internal standard selection in bioanalysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Indapamide-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Indapamide-d6, a deuterated form of the diuretic drug Indapamide. Adherence to these guidelines will help mitigate environmental release and ensure the safety of all laboratory personnel.

Core Principles of this compound Disposal

The primary directive for the disposal of this compound, as emphasized in its Safety Data Sheets (SDS), is to act in accordance with all applicable local, regional, national, and international regulations[1]. It is crucial to prevent the release of this compound into the environment[1].

Step-by-Step Disposal Protocol for this compound

This protocol is designed for small quantities of this compound typically used in a research laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[2]. If there is a risk of dust formation, a respirator should be used[2].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated and clearly labeled hazardous waste container.

    • The container should be robust, chemically resistant, and have a secure lid to prevent spills or leaks[3].

    • For spilled material, use appropriate tools to carefully transfer the solid into the waste container to avoid generating dust[2][3][4].

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Incompatible materials, such as strong oxidizing agents, should be kept separate to avoid hazardous reactions[1][4].

  • Container Labeling:

    • Clearly label the waste container with the full chemical name ("this compound"), the appropriate hazard symbols (if any are designated by your safety office), and the accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be away from heat, sparks, and open flames[1].

    • Storage should be in a cool place, and the container must be kept tightly closed[1][2].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with an accurate description of the waste, including the chemical name and quantity.

  • Decontamination of Work Area:

    • After handling and packaging the waste, thoroughly clean the work area to remove any residual contamination[1].

    • Wash hands and any exposed skin thoroughly with soap and water[1].

Spill Response

In the event of a small spill of this compound solid:

  • Restrict access to the area to prevent further contamination.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled material[2][4].

  • Place the collected material into a designated hazardous waste container[3][4].

  • Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the searched safety data sheets. Disposal limits and reporting quantities are subject to local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated Hazardous Waste Container ppe->collect spill Is there a spill? collect->spill spill_yes Follow Spill Response Protocol spill->spill_yes Yes spill_no Continue with Routine Disposal spill->spill_no No spill_yes->collect label Label Container with Chemical Name and Hazard Info spill_no->label store Store Sealed Container in Designated Waste Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs decontaminate Decontaminate Work Area and Wash Hands contact_ehs->decontaminate end End: Waste Properly Disposed decontaminate->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.

References

Essential Safety and Logistical Information for Handling Indapamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Indapamide-d6, a deuterated form of the potent diuretic drug Indapamide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Dust Respirator or Powered Air-Purifying Respirator (PAPR)For operations with a potential for aerosol or dust generation, a PAPR is recommended. For lower-risk activities, a properly fitted dust respirator should be used.[1]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[3]
Body Protection Full Suit / Disposable CoverallsA full suit or disposable coveralls, such as those made from Tyvek®, provide necessary protection against splashes and dust.[1][3][4]
Eye Protection Chemical Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[3] A face shield can be worn over goggles for additional protection.
Foot Protection Boots and Shoe CoversWear appropriate laboratory boots, and use disposable shoe covers in the designated handling area.[1][3]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment. All handling of this compound should occur in a designated area, preferably within a laboratory fume hood or a vented enclosure to control airborne particles.[5]

Experimental Protocol: General Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the designated workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a glove box to prevent the generation of dust in the open lab.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the designated doffing area, taking care to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Diagram: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal Don_PPE Don Appropriate PPE Prep_Workspace Prepare Designated Workspace Don_PPE->Prep_Workspace Weigh_Aliquot Weigh and Aliquot Solid Prep_Workspace->Weigh_Aliquot Prep_Solution Prepare Solution Weigh_Aliquot->Prep_Solution Decontaminate Decontaminate Surfaces & Equipment Prep_Solution->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Personal_Hygiene Wash Hands Thoroughly Doff_PPE->Personal_Hygiene Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose via Approved Channels Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Disposable items (e.g., gloves, shoe covers, pipette tips) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing.
Solutions of this compound Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.

Disposal Protocol:

  • Segregation: All waste generated from handling this compound must be segregated as hazardous waste.

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[1][5] Consider using a licensed chemical waste disposal service. Medicine take-back programs may also be a viable option for unused products.[6][7] Never flush this medication down the toilet.[6][7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.